2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-amino-2-(3,4-dichlorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYHAWIOLGVDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride physical properties"
An In-depth Technical Guide to the Physical Properties of 2-Amino-2-(3,4-dichlorophenyl)acetic acid Hydrochloride
Introduction
This compound is a substituted amino acid derivative. As with many halogenated organic molecules, it serves as a potential building block in medicinal chemistry and drug discovery. The presence of a chiral center, an acidic carboxylic group, and a basic amino group, combined with the dichlorophenyl moiety, makes it a versatile scaffold for synthesizing more complex target molecules. A thorough understanding and precise characterization of its physical properties are paramount for its effective use in research and development. These properties govern its solubility, stability, reactivity, and bioavailability, directly impacting reaction kinetics, formulation development, and pharmacological profiling.
This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound. It is designed for researchers, chemists, and formulation scientists, offering not only established data but also detailed, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in a laboratory setting.
Molecular and Chemical Identity
The subject of this guide is the hydrochloride salt of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. The salt form is often preferred in development due to its typically higher crystallinity and aqueous solubility compared to the free acid (zwitterionic) form.
| Property | 2-Amino-2-(3,4-dichlorophenyl)acetic acid (Free Acid) | This compound (HCl Salt) |
| CAS Number | 128349-50-8[1][2][3][4] | Not explicitly available in searched databases |
| Molecular Formula | C₈H₇Cl₂NO₂[1][2] | C₈H₈Cl₃NO₂ |
| Molecular Weight | 220.05 g/mol [1][2] | 256.51 g/mol |
| Exact Mass | 218.9853839 Da[2] | 254.962231 Da (for ³⁵Cl isotopes) |
| IUPAC Name | 2-amino-2-(3,4-dichlorophenyl)acetic acid[2] | This compound |
| Synonyms | amino(3,4-dichlorophenyl)acetic acid[2] | N/A |
Computed Physicochemical Properties (Free Acid)
Computational models provide valuable initial estimates of a molecule's behavior. The following properties for the free acid have been computed by PubChem.[2]
| Computed Property | Value | Implication for Research and Development |
| XLogP3 | -0.4[2] | Indicates a high degree of hydrophilicity. The negative value suggests the compound will favor aqueous environments over lipid ones, which is a critical factor for selecting appropriate solvent systems for reactions and analysis. |
| Hydrogen Bond Donor Count | 3[2] | The presence of amine and carboxylic acid groups allows for significant hydrogen bonding, influencing its melting point, solubility in protic solvents, and potential interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 3[2] | The oxygen and nitrogen atoms can act as hydrogen bond acceptors, further contributing to its solubility profile and intermolecular interactions. |
Experimental Determination of Core Physical Properties
While computed data offers a starting point, experimentally derived values are the gold standard for regulatory filings and process development. The following sections detail robust protocols for determining key physical properties.
Workflow for Physical Property Characterization
The logical flow for characterizing a new chemical entity like this involves a series of standard experiments to build a complete physical profile.
Caption: General workflow for physical property characterization.
Solubility Profile
Expertise & Causality: Solubility is arguably the most critical physical property for a drug candidate or chemical intermediate. It dictates the feasibility of formulation, the choice of reaction solvents, and impacts oral bioavailability. The shake-flask method, while manual, remains the definitive technique for determining equilibrium solubility. We assess solubility in a range of solvents to build a comprehensive profile relevant to both organic synthesis (e.g., DCM, ACN) and biological systems (e.g., water, PBS).
Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of this compound to several vials (e.g., 10 mg to 1 mL of solvent). The excess solid is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of various test solvents to the vials. Recommended solvents include:
-
Purified Water (ASTM Type II)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M HCl (simulated gastric fluid)
-
Methanol, Ethanol
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached. A 24-hour period is standard to accommodate compounds with slow dissolution kinetics.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling & Dilution: Carefully withdraw a known aliquot of the supernatant, being cautious not to disturb the solid pellet. Dilute the aliquot with a suitable mobile phase (as determined by HPLC analysis) to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 4.1). Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mM.
Melting Point and Thermal Behavior
Expertise & Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically suggests high purity, while a broad range can indicate the presence of impurities or multiple crystalline forms (polymorphs). Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting point but also information on other thermal events like decomposition or phase transitions.
Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Crimp the pan with a lid and place it in the DSC cell. Place an empty, sealed reference pan in the reference cell.
-
Thermal Program: Heat the sample under a nitrogen purge (e.g., 50 mL/min). A typical heating rate is 10 °C/min from ambient temperature to a temperature well above the expected melt (e.g., 300 °C). The controlled heating rate ensures thermal equilibrium and reproducible results.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information on the crystallinity of the material.
Spectroscopic and Analytical Characterization
Analytical techniques are essential to confirm the structure and determine the purity of the compound. A combination of HPLC, NMR, and MS provides a complete picture of the material's identity and quality.
Purity and Chiral Analysis by HPLC
Expertise & Causality: High-Performance Liquid Chromatography is the workhorse of purity analysis. For a chiral compound like this, it is also critical to assess enantiomeric purity. A reversed-phase C18 column is suitable for this polar molecule. The use of an acidic mobile phase modifier like trifluoroacetic acid (TFA) protonates the primary amine, preventing peak tailing by minimizing interactions with residual silanols on the silica support. For chiral analysis, derivatization with a chiral reagent like Marfey's reagent (L-FDAA) creates diastereomers that can be separated on a standard achiral column, a robust and widely accessible method.[5]
Protocol: Purity by Reversed-Phase HPLC
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm and 280 nm (to detect the phenyl ring).
-
Sample Preparation: Dissolve ~1 mg/mL in a 50:50 mixture of Water:Acetonitrile.
Workflow: Chiral Analysis via Derivatization
This workflow is adapted from established methods for amino acid analysis.[5]
Caption: HPLC chiral analysis workflow using Marfey's reagent.
Structural Confirmation by NMR and MS
Expertise & Causality: While HPLC confirms purity, it does not confirm identity. NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms, serving as a definitive tool for structural elucidation. Mass spectrometry complements this by confirming the molecular weight and elemental composition.
-
¹H NMR Spectroscopy: The expected proton NMR spectrum (in a solvent like DMSO-d₆) would show characteristic signals:
-
A singlet for the α-proton (the one attached to the same carbon as the amino and carboxyl groups) around 5.0-5.5 ppm.
-
Aromatic protons on the dichlorophenyl ring appearing as a complex multiplet pattern between 7.0-8.0 ppm.
-
Broad signals for the amine (NH₃⁺) and carboxylic acid (COOH) protons, the positions of which are highly dependent on concentration and residual water.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the number of unique carbon atoms:
-
The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically >170 ppm.
-
Aromatic carbons would appear in the 120-140 ppm range.
-
The α-carbon would be found around 55-65 ppm.
-
-
Mass Spectrometry (LC-MS): Using electrospray ionization in positive mode (ESI+), the expected primary ion would be the molecular ion of the free acid (after loss of HCl).
-
Expected [M+H]⁺: m/z 220.0, corresponding to [C₈H₈Cl₂NO₂]⁺.
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern from the two chlorine atoms. A characteristic pattern of peaks at m/z 220, 222, and 224 in an approximate ratio of 9:6:1 would provide definitive evidence for the presence of two chlorine atoms.
-
Conclusion
The comprehensive characterization of this compound is a prerequisite for its successful application in scientific research and development. This guide outlines the essential molecular identifiers, computed properties, and, most critically, the experimental protocols required to determine its physical characteristics. By following these detailed methodologies for solubility, thermal analysis, and spectroscopic confirmation, researchers can ensure data integrity, facilitate process optimization, and accelerate the development of novel chemical entities.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16641904, 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Retrieved February 12, 2026, from [Link]
-
Pharmaffiliates (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Retrieved February 12, 2026, from [Link]
-
International Laboratory USA (n.d.). 2-amino-2-(3,4-dichlorophenyl)acetic acid. Retrieved February 12, 2026, from [Link]
Sources
- 1. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | CAS 128349-50-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. International Laboratory USA [intlab.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Precision Analytics of Chiral Intermediates: 2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride
Executive Summary
In the high-stakes landscape of pharmaceutical development, the integrity of chiral building blocks dictates the efficacy of the final Active Pharmaceutical Ingredient (API). 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride —often referred to as 3,4-Dichlorophenylglycine HCl —is a critical non-natural amino acid. It serves as a potent agonist for metabotropic glutamate receptor 8 (mGlu8), specifically the (S)-enantiomer ((S)-3,4-DCPG), making it a cornerstone in neuropsychiatric research targeting addiction and schizophrenia.
This technical guide provides a definitive reference for the molecular characterization, stoichiometric verification, and analytical handling of this compound. It moves beyond basic data to explore the causality between salt form stoichiometry and experimental reproducibility.
Part 1: Molecular Identity & Stoichiometry
The precise molecular weight (MW) is the fundamental constant for all downstream stoichiometry. For this compound, the MW must be calculated based on the specific salt form and hydration state.
Fundamental Constants
| Property | Value | Notes |
| Free Base Formula | Zwitterionic form | |
| Free Base MW | 220.05 g/mol | CAS: 128349-50-8 |
| HCl Salt Formula | Monohydrochloride | |
| HCl Salt MW | 256.51 g/mol | Target Value for Stoichiometry |
| Appearance | White to off-white crystalline solid | Hygroscopic in salt form |
| Solubility | Soluble in Water, Methanol; Sparingly in Ethanol | Enhanced solubility vs. free base |
The "Effective" Molecular Weight
While 256.51 g/mol is the theoretical molecular weight, the effective molecular weight used in assay calculations must account for:
-
Hydration: Hydrochloride salts of amino acids often form hemi- or monohydrates. A monohydrate (
) would shift the MW to ~274.53 g/mol . -
Residual Solvent: Synthesis often involves recrystallization from alcohols.
-
Counter-ion Stoichiometry: Incomplete salt formation can lead to a non-integer ratio of HCl (e.g., 0.9 HCl), affecting the bulk mass.
Critical Protocol: Always determine the Loss on Drying (LOD) or Water Content (Karl Fischer) before preparing molar standard solutions. Adjust the weighed mass using the formula:
Part 2: Critical Application & Mechanism
The primary utility of this compound lies in its ability to probe the glutamatergic system. The (S)-enantiomer acts as a selective agonist for Group III mGlu receptors, specifically mGlu8.
Mechanism of Action (mGlu8 Agonism)
The 3,4-dichlorophenyl moiety provides steric and electronic properties that allow the amino acid backbone to dock selectively into the glutamate binding pocket of mGlu8, modulating synaptic transmission. This has shown efficacy in suppressing cue-induced reinstatement of alcohol-seeking behavior in preclinical models.
Figure 1: Signal transduction pathway initiated by (S)-3,4-DCPG binding to mGlu8 receptors.
Part 3: Synthesis & Characterization Workflow
The synthesis of this non-natural amino acid typically follows a Strecker synthesis route, followed by chiral resolution. The hydrochloride salt is formed to stabilize the amine and carboxylic acid groups.
Synthetic Pathway (Strecker)
-
Condensation: 3,4-Dichlorobenzaldehyde reacts with ammonium chloride and sodium cyanide to form the aminonitrile.
-
Hydrolysis: Acid hydrolysis converts the nitrile to the racemic amino acid.
-
Resolution: Enzymatic resolution (e.g., Penicillin G Acylase) or diastereomeric salt crystallization isolates the (S)-enantiomer.
-
Salt Formation: The purified free base is treated with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.
Figure 2: Synthetic route from aldehyde precursor to the final hydrochloride salt.[1]
Part 4: Analytical Verification Protocol
Trustworthiness in data comes from self-validating protocols. To confirm the identity and purity of the HCl salt, use the following dual-validation method.
Method A: Silver Nitrate Titration (Chloride Content)
Objective: Confirm the salt stoichiometry (Mono-HCl vs. Free Base).
-
Theory: The chloride ion (
) from the hydrochloride salt reacts 1:1 with silver nitrate ( ). The covalently bound chlorines on the phenyl ring do not react under these conditions. -
Protocol:
-
Dissolve 50 mg of sample in 50 mL deionized water.
-
Add 1 mL of 5% Potassium Chromate indicator.
-
Titrate with 0.1 N
until a persistent reddish-brown precipitate forms ( ). -
Calculation:
-
Target: Theoretical Chloride content for Mono-HCl is 13.82% .
-
Method B: Chiral HPLC (Enantiomeric Purity)
Objective: Ensure the sample is the active (S)-enantiomer.
-
Column: Crown ether-based chiral column (e.g., Crownpak CR(+)).
-
Mobile Phase: Perchloric acid (pH 1.5) to ensure protonation of the amino group.
-
Detection: UV at 210 nm.
-
Criteria: >98% ee (enantiomeric excess).
References
-
PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]
-
Backstrom, P., & Hyytia, P. (2005). Ionotropic and metabotropic glutamate receptor antagonism attenuates cue-induced cocaine seeking. Neuropsychopharmacology. [Link]
Sources
Technical Guide: Solubility Profile & Process Engineering of 2-Amino-2-(3,4-dichlorophenyl)acetic acid Hydrochloride
[1]
Executive Summary
This compound is a critical chiral building block, predominantly utilized as an intermediate in the synthesis of Sertraline (Zoloft) and related serotonin reuptake inhibitors.[1] As an
This guide provides a mechanistic understanding of its solubility thermodynamics, detailing solvent selection strategies for crystallization, isolation, and chiral resolution.[1] It moves beyond static data points to provide a dynamic framework for process optimization.[1]
Physicochemical Profile & Solid-State Dynamics[1]
Understanding the solubility of this compound requires analyzing its dual nature: it possesses a lipophilic dichlorophenyl ring and a hydrophilic, ionic amino-acid backbone.[1]
| Property | Description | Impact on Solubility |
| Chemical Structure | Phenylglycine analog with 3,4-dichloro substitution.[1][2][3][4][5][6] | The dichloro-ring increases lipophilicity (LogP) compared to unsubstituted phenylglycine, reducing water solubility relative to simple amino acids.[1] |
| Salt Form | Hydrochloride ( | Disrupts the strong zwitterionic lattice of the free base, significantly enhancing solubility in water and lower alcohols.[1][7] |
| pKa Values | Solubility is highly pH-dependent.[1] The compound is most soluble at pH < 1 (fully protonated) and pH > 10 (fully deprotonated).[1] | |
| Lattice Energy | High (Ionic/H-bonding network).[1] | Requires high dielectric solvents (Water, MeOH, DMSO) to overcome lattice enthalpy ( |
Solubility Mechanism Diagram
The following diagram illustrates the equilibrium states governing the dissolution of the hydrochloride salt.
Solubility Thermodynamics & Solvent Selection
For process development, solvents are categorized by their ability to solvate the ionic pair (
Solvent Selection Matrix
| Solvent Class | Solubility Rating | Process Utility | Mechanistic Rationale |
| Water | High | Hydrolysis medium; biphasic extraction.[1] | High dielectric constant ( |
| Methanol (MeOH) | High | Recrystallization; Hydrogenation.[1] | Balances solvation of the ionic head-group with the lipophilic phenyl ring.[1] |
| Ethanol (EtOH) | Moderate | Anti-solvent / Co-solvent.[1] | Lower dielectric than MeOH; solubility drops rapidly with temperature, ideal for cooling crystallization.[1] |
| Isopropanol (IPA) | Low-Moderate | Anti-solvent.[1] | Often used to drive precipitation after reaction completion.[1] |
| Dichloromethane (DCM) | Negligible | Washing impurities.[1] | Dissolves non-polar impurities but leaves the amino acid salt intact.[1] |
| Ethers (MTBE, THF) | Insoluble | Strong Anti-solvent.[1] | Used to maximize yield by "crashing out" the product from alcoholic solutions.[1] |
Process Insight: The "Salting Out" Effect
While the compound is soluble in water, the addition of excess Hydrochloric Acid (HCl) significantly reduces its solubility due to the Common Ion Effect.[1]
Experimental Determination Protocols
To generate precise solubility curves (Solubility vs. Temperature) for your specific batch, use the following self-validating protocols.
Protocol A: Dynamic Equilibrium (Gravimetric)
Best for: High solubility solvents (Water, Methanol).
-
Preparation: Add excess solid (approx. 2 g) to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at target temperature (
) for 4 hours. Ensure solid phase remains present.[1] -
Sampling: Stop stirring and allow settling for 10 mins. Filter supernatant through a 0.45
m heated syringe filter.[1] -
Quantification: Evaporate a known volume of filtrate to dryness under vacuum (
C, <10 mbar) until constant weight is achieved. -
Calculation:
.[1]
Protocol B: Cloud Point Method (Polythermal)
Best for: Determining Metastable Zone Width (MSZW) for crystallization.[1]
-
Setup: Prepare a slurry of known concentration (e.g., 100 mg/mL in Ethanol).
-
Heating: Heat at
C/min with agitation until the solution becomes clear ( ). -
Cooling: Cool at
C/min until turbidity/nucleation is observed ( ). -
Data: The difference (
) defines the metastable zone, critical for controlling particle size distribution (PSD).[1]
Process Engineering: Isolation & Purification
The isolation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl typically follows the Strecker Synthesis route.[1] The solubility profile dictates the downstream processing.[1]
Workflow: Hydrolysis to Isolation
The following workflow demonstrates the manipulation of solubility to isolate the pure salt.
Critical Process Parameters (CPPs)
-
Water Content: During crystallization from alcohols, residual water increases solubility, leading to yield loss.[1] Target:
water in the final crystallization solvent.[1] -
Acidity: Maintain pH < 1. If the pH rises (e.g., during washing with non-acidified solvents), the salt may partially dissociate to the zwitterion (free base), which has a different solubility profile and may occlude impurities.
-
Temperature Ramp: A slow cooling ramp (
C/min) is recommended to grow large, filterable needles (typical morphology for phenylglycine HCl salts) rather than amorphous fines.[1]
References
-
Pfizer Inc. (2008).[1] Process for preparing sertraline. U.S. Patent Application US20080114188A1.[1][5] Link
-
National Center for Biotechnology Information. (2024).[1][8] PubChem Compound Summary for CID 16641904, 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Link[1]
-
Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Wisconsin-Madison.[1] Link
-
Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents. Link
-
TCI Chemicals. (2024).[1] Product Specification: 2-Amino-2-(3,4-dichlorophenyl)acetic Acid. Link(Note: General catalog reference for physical property verification).
Sources
- 1. scribd.com [scribd.com]
- 2. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 3. US5463126A - Process for preparing sertraline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US20080114188A1 - Processes for preparing sertraline - Google Patents [patents.google.com]
- 6. CN104876812A - Method for preparing sertraline hydrochloride intermediate and impurity - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Lidocaine hydrochloride | 6108-05-0 [chemicalbook.com]
Comprehensive Spectroscopic Guide: 2-Amino-2-(3,4-dichlorophenyl)acetic acid
Introduction & Chemical Identity
2-Amino-2-(3,4-dichlorophenyl)acetic acid , commonly referred to in pharmaceutical research as 3,4-Dichlorophenylglycine (3,4-DCPG) , is a critical non-proteinogenic amino acid. It serves as a pivotal intermediate in the synthesis of peptide-based antibiotics and, notably, as a potent agonist for Group III metabotropic glutamate receptors (mGlu8), making it a high-value target in neuropharmacology and addiction research.
This guide provides a rigorous breakdown of its spectroscopic signature, essential for structural validation and purity analysis in drug development pipelines.
Compound Profile
| Property | Detail |
| IUPAC Name | 2-Amino-2-(3,4-dichlorophenyl)acetic acid |
| Common Synonyms | 3,4-Dichlorophenylglycine; (3,4-DCPG) |
| CAS Number | 128349-50-8 (Racemic); 1311313-88-8 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 220.05 g/mol |
| Monoisotopic Mass | 218.99 Da |
| Appearance | Off-white to pale yellow crystalline solid |
Mass Spectrometry (MS) Analysis[3][4]
Mass spectrometry is the primary method for confirming the identity of 3,4-DCPG, particularly due to the distinct isotopic signature provided by the two chlorine atoms.
Experimental Data
-
Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode (
). -
Molecular Ion
: 220.0 (Calculated) / 231.1 (Observed for HCl salt adduct or solvent interaction, typically cluster for free base). -
Base Peak: Typically corresponds to the loss of the carboxyl group or the tropylium ion derivative.
Isotope Pattern Analysis (Critical for Validation)
The presence of two chlorine atoms (
| Ion Species | m/z (Theoretical) | Relative Abundance | Structural Origin |
| 220.0 | 100% | ||
| 222.0 | ~64% | ||
| 224.0 | ~10% |
Fragmentation Pathway (Graphviz)
The following diagram illustrates the logical fragmentation pathway observed in MS/MS experiments, leading to the characteristic dichlorobenzyl carbocation.
Caption: Proposed MS fragmentation pathway for 3,4-DCPG under ESI conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][5]
NMR is the gold standard for distinguishing the 3,4-dichloro isomer from its 2,4- or 3,5- analogs. The data below represents the consensus spectral signature in deuterated dimethyl sulfoxide (DMSO-
H NMR (Proton) Data
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.75 | Doublet ( | 1H | Ar-H (C2) | Isolated proton between Cl and alkyl group. Small |
| 7.68 | Doublet ( | 1H | Ar-H (C5) | Proton ortho to Cl at C4. Large |
| 7.45 | Doublet of Doublets ( | 1H | Ar-H (C6) | Adjacent to C5, meta to C2. Confirms 1,2,4-substitution pattern. |
| 4.85 - 5.10 | Singlet | 1H | The chiral center proton. Shift varies with pH/salt form. | |
| 8.50 - 9.00 | Broad Singlet | 3H | Ammonium protons (visible in salt forms/acidic pH). |
Expert Note: The key to validating the 3,4-substitution is the coupling pattern. A 3,5-dichloro isomer would show a triplet and a doublet (or two singlets), while a 2,4-dichloro isomer would show significantly different shifts due to the steric crowding near the glycine moiety.
C NMR (Carbon) Data
Solvent: DMSO-
| Chemical Shift ( | Assignment | Environment |
| 170.5 | Carboxylic acid carbonyl. | |
| 138.2 | Ar-C (Quaternary) | Ipso-carbon attached to the glycine chain. |
| 132.0 | Ar-C-Cl | C3 or C4 (Chlorine bearing). |
| 131.5 | Ar-C-Cl | C3 or C4 (Chlorine bearing). |
| 130.8 | Ar-CH | C5 (Ortho to Cl). |
| 129.5 | Ar-CH | C2 (Isolated). |
| 127.9 | Ar-CH | C6. |
| 56.2 | The chiral alpha-carbon. |
Infrared (IR) Spectroscopy[2][3][5]
IR analysis is used primarily for solid-state characterization and polymorph identification.
| Wavenumber ( | Functional Group | Mode | Notes |
| 3200 - 2800 | Stretch | Broad band typical of zwitterionic amino acids (ammonium/carboxylate). | |
| 1720 - 1680 | Stretch | Strong carbonyl peak (if in neutral acid form). | |
| 1610 - 1550 | Bend/Stretch | Aromatic ring breathing and amine bending. | |
| 800 - 600 | Stretch | Strong, sharp peaks characteristic of aryl chlorides. |
Experimental Validation Protocol
To ensure data integrity during synthesis or procurement, follow this stepwise validation workflow.
Caption: Quality control workflow for validating 3,4-DCPG batches.
Sample Preparation for NMR[5]
-
Solvent Choice: Use DMSO-
rather than . 3,4-DCPG is an amino acid and has poor solubility in non-polar solvents. -
Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.
-
Additives: If peaks are broad (due to exchangeable protons), add 1 drop of
to collapse the amine/acid protons and sharpen the -proton signal.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16641904, 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Retrieved from [Link]
-
Backstrom, P., & Hyytia, P. (2005). Suppression of alcohol self-administration and cue-induced reinstatement of alcohol seeking by the mGlu8 receptor agonist (S)-3,4-dichlorophenylglycine. Retrieved from [Link]
The Unseen Architects: A Technical Guide to the Biological Significance of Dichlorophenyl Amino Acids
Foreword: Beyond the Canonical Twenty
In the intricate tapestry of biological molecules, the twenty proteinogenic amino acids have long held the spotlight as the fundamental building blocks of life. However, a vast and fascinating world of non-proteinogenic amino acids (NPAAs) exists beyond this canonical set, offering a rich source of structural diversity and biological activity.[1][2] These unconventional amino acids, found in various organisms or synthesized in the laboratory, are increasingly recognized for their profound impact on drug discovery and development.[1][2] Among these, dichlorophenyl amino acids stand out as a class of NPAAs with remarkable and diverse biological significance, playing critical roles in antimicrobial warfare, neurological modulation, and beyond.
This technical guide provides an in-depth exploration of the multifaceted world of dichlorophenyl amino acids. We will delve into their mechanisms of action, the rationale behind their synthesis and incorporation into therapeutic agents, and the experimental methodologies used to evaluate their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of molecules.
The Strategic Advantage of Dichlorination: Physicochemical Properties and Biological Implications
The introduction of two chlorine atoms onto the phenyl ring of an amino acid is a deliberate and strategic modification that profoundly influences its physicochemical properties and, consequently, its biological activity. The dichlorophenyl moiety imparts a unique combination of lipophilicity, electronic effects, and steric bulk that dictates how these amino acids interact with their biological targets.[3]
The increased lipophilicity conferred by the chlorine atoms can enhance a molecule's ability to cross cellular membranes, a critical factor for drug efficacy.[3] Furthermore, the electron-withdrawing nature of chlorine atoms can alter the electronic distribution of the aromatic ring, influencing crucial drug-receptor interactions such as π-π stacking and halogen bonding.[4][5] These noncovalent interactions are fundamental to the specificity and affinity of a drug for its target.[4][5][6] The steric hindrance provided by the two chlorine atoms can also enforce specific conformations, leading to higher selectivity for a particular receptor subtype and potentially reducing off-target effects.
Dichlorophenylglycine: A Cornerstone of Last-Resort Antibiotics
Perhaps the most prominent example of the biological significance of dichlorophenyl amino acids lies within the glycopeptide antibiotics, such as vancomycin and teicoplanin.[7][8][9] These drugs are often the last line of defense against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][9] A key structural component of these antibiotics is the non-proteinogenic amino acid D-3,5-dichlorophenylglycine.
Mechanism of Action: Disrupting Bacterial Cell Wall Synthesis
Glycopeptide antibiotics function by inhibiting the biosynthesis of the bacterial cell wall, a structure essential for bacterial survival.[8][9] Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[10][11] This binding event physically obstructs the enzymes responsible for cross-linking the peptidoglycan chains, thereby weakening the cell wall and leading to bacterial lysis.[10][11]
The D-3,5-dichlorophenylglycine residue plays a crucial role in the rigid, cup-shaped structure of the vancomycin aglycone, which forms the binding pocket for the D-Ala-D-Ala dipeptide. The chlorinated phenyl ring contributes to the hydrophobic interactions within this pocket, enhancing the binding affinity and overall efficacy of the antibiotic.[12] Modifications to this and other residues in the binding pocket have been a key strategy in developing next-generation glycopeptides to combat emerging vancomycin resistance.[13][14][15]
Experimental Protocol: Antimicrobial Susceptibility Testing of Glycopeptide Antibiotics
A fundamental experiment to assess the efficacy of antibiotics like vancomycin and its analogs is the determination of the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a glycopeptide antibiotic that visibly inhibits the growth of a specific bacterium.
Methodology: Broth Microdilution Method [16][17]
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight on an appropriate agar medium.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the glycopeptide antibiotic is prepared in a suitable solvent.
-
A series of two-fold serial dilutions of the antibiotic is prepared in CAMHB in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
A positive control well (bacteria in broth without antibiotic) and a negative control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Dichlorophenyl Amino Acids in Neuroscience: Modulating Brain Circuitry
The influence of dichlorophenyl amino acids extends beyond the realm of antibiotics into the complex landscape of the central nervous system (CNS). The incorporation of a dichlorophenyl moiety into amino acid-like structures has led to the development of potent and selective modulators of neurotransmitter receptors.
MDL 100,907: A Selective 5-HT2A Receptor Antagonist
A prime example is MDL 100,907, a compound containing a dichlorophenyl group that acts as a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[18][19] The 5-HT2A receptor is implicated in a variety of neurological and psychiatric disorders, including schizophrenia and depression. The high affinity and selectivity of MDL 100,907 for this receptor subtype are attributed, in part, to the specific interactions of the dichlorophenyl group within the receptor's binding pocket.[18][20]
The development of radiolabeled versions of MDL 100,907, such as [³H]MDL 100,907 and [¹¹C]MDL 100,907, has enabled detailed in vitro and in vivo studies of 5-HT2A receptor distribution and occupancy, providing invaluable tools for neuroscience research and drug development.[18][20][21]
Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the affinity of a test compound (e.g., a novel dichlorophenyl amino acid derivative) for the 5-HT2A receptor.
Methodology: Competition Binding Assay [18][20][21]
-
Membrane Preparation:
-
Brain tissue from a suitable animal model (e.g., rat cortex) is homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
In a series of tubes or a 96-well plate, a constant concentration of a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [³H]MDL 100,907) is added.
-
Increasing concentrations of the unlabeled test compound are added to the tubes.
-
The reaction is initiated by the addition of the membrane preparation.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.[18]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed rapidly with cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value (the inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Synthesis of Dichlorophenyl Amino Acids: Crafting the Building Blocks
The synthesis of dichlorophenyl amino acids is a critical step in harnessing their biological potential. Both chemical and enzymatic methods are employed to produce these valuable compounds.
Chemical Synthesis
Chemical synthesis offers versatility in creating a wide range of dichlorophenyl amino acid derivatives. A common approach involves the nucleophilic substitution of a suitable starting material, such as a halogenated phenylacetic acid, with an amino group donor.[4][5]
Synthetic Workflow: A General Approach to Phenylglycine Derivatives
Caption: A generalized workflow for the synthesis and incorporation of dichlorophenylglycine into peptides.
Enzymatic Synthesis
Biocatalytic methods are gaining prominence for the synthesis of non-proteinogenic amino acids due to their high enantioselectivity and milder reaction conditions.[2] Enzymes such as aminotransferases and ammonia lyases can be engineered to accept dichlorophenyl-containing substrates, offering a green and efficient route to these chiral building blocks.[1][22] The enzymatic synthesis of halogenated aromatic amino acids has been demonstrated, showcasing the potential for biocatalysis in this field.[1][22]
Structure-Activity Relationships and Future Perspectives
The biological activity of dichlorophenyl amino acid-containing molecules is intricately linked to their three-dimensional structure. Quantitative structure-activity relationship (QSAR) studies are crucial for understanding how modifications to the dichlorophenyl moiety, such as the position of the chlorine atoms or the addition of other substituents, impact biological efficacy.[23][24][25][26] Such studies guide the rational design of new and improved therapeutic agents.[24][25][26][27]
The future of dichlorophenyl amino acids in drug discovery is bright. Their proven success in antibiotics and neuroscience provides a strong foundation for their exploration in other therapeutic areas, including oncology and inflammatory diseases.[28] The continued development of novel synthetic methodologies, both chemical and enzymatic, will undoubtedly expand the accessible chemical space of dichlorophenyl amino acids. Coupled with advanced computational modeling and a deeper understanding of their interactions with biological targets, these unique building blocks will continue to be instrumental in the design of next-generation therapeutics.
Concluding Remarks
Dichlorophenyl amino acids exemplify the power of non-proteinogenic amino acids to expand the horizons of drug discovery. From their integral role in the life-saving efficacy of vancomycin to their precision in modulating complex neurological pathways, these halogenated building blocks have proven their immense value. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, as outlined in this guide, is paramount for scientists and researchers dedicated to developing innovative and effective medicines for the future. The strategic incorporation of the dichlorophenyl moiety is a testament to the subtle yet profound impact that chemical modifications can have on biological function, underscoring the continuous evolution of medicinal chemistry.
References
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Kańska, M., & Kączkowski, P. (2014). Enzymatic Synthesis of Halogen Derivatives of Aromatic Amino Acids Labeled with Hydrogen Isotopes. Journal of Chemistry, 2014, 1-7. [Link]
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Thakur, A., Chasta, A., & Lum, J. K. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(9), 1295-1316. [Link]
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Chang, M. C. Y., & Marchand, J. A. (2019). Biosynthesis of halogenated, alkene, and alkyne amino acids. Chang Group. [Link]
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Chang Group. (n.d.). A family of radical halogenases for the engineering of amino-acid-based products. Retrieved from [Link]
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Kańska, M., & Kączkowski, P. (2014). Enzymatic Synthesis of Halogen Derivatives of Aromatic Amino Acids Labeled with Hydrogen Isotopes. ResearchGate. [Link]
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Li, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1888. [Link]
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Mercer, D. K., & O'Neil, D. A. (2013). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 3, 4. [Link]
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Li, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. ResearchGate. [Link]
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Li, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. National Center for Biotechnology Information. [Link]
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International Labour Organization. (2011). Aromatic Amino Compounds. In ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Johnson, M. P., et al. (1996). [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand. Neuropharmacology, 35(6), 743-747. [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
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Griffin, J. H., et al. (2003). Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid. Journal of the American Chemical Society, 125(20), 6061-6069. [Link]
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Visser, A. K. D., et al. (2012). Analysis of 5-HT2A Receptor Binding with [11C]MDL 100907 in Rats: Optimization of Kinetic Modeling. Molecular Imaging and Biology, 14(6), 747-755. [Link]
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Farde, L., et al. (2005). Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100,907. Synapse, 58(3), 157-164. [Link]
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Greenlee, W. F., et al. (1984). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 55, 121-128. [Link]
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Zhang, Z., et al. (2011). Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications. Bioorganic & Medicinal Chemistry Letters, 21(11), 3348-3352. [Link]
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PDB-101. (n.d.). Vancomycin. RCSB PDB. [Link]
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Singh, I., et al. (2013). Physicochemical and biological studies on 4-(o,p-dichlorophenyl)- 2-aminothiazole. International Journal of Pharmaceutical Science Invention, 2(10), 28-34. [Link]
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Taneja, N., et al. (2017). Evaluation of Susceptibility of Glycopeptide-resistant and Glycopeptide-sensitive Enterococci to Commonly Used Biocides in a Super-speciality Hospital: A Pilot Study. Journal of Patient Safety & Infection Control, 5(1), 12-15. [Link]
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Zhang, Z., et al. (2011). Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications. ResearchGate. [Link]
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Simner, P. J., et al. (2018). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Clinics of North America, 32(3), 529-551. [Link]
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Okano, A., et al. (2017). vancomycin with added synergistic mechanisms of action provide durable and potent antibiotics. Proceedings of the National Academy of Sciences, 114(26), E5052-E5061. [Link]
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Manganelli, S., et al. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. Archives of Toxicology, 98(1), 227-243. [Link]
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Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]
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Ge, M., et al. (1999). Vancomycin derivatives that inhibit peptidoglycan biosynthesis without binding D-Ala-D-Ala. Science, 284(5413), 507-511. [Link]
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Drug Design and Bioinformatics Lab. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]
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Drug Design and Bioinformatics Lab. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]
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Khan, M. A. A., & Helal, M. I. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1369359. [Link]
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Schimelman, J. B., et al. (2016). A stepwise dechlorination/cross-coupling strategy to diversify the vancomycin “in-chloride”. Tetrahedron Letters, 57(11), 1251-1254. [Link]
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Slideshare. (n.d.). QSAR quantitative structure activity relationship. Retrieved from [Link]
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Liu, Z., et al. (2019). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Biotechnology for Biofuels, 12, 251. [Link]
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Staszewska, A., et al. (2024). New Conjugates of Vancomycin with Cell-Penetrating Peptides—Synthesis, Antimicrobial Activity, Cytotoxicity, and BBB Permeability Studies. Molecules, 29(23), 5063. [Link]
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Franke, R. (1990). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Journal of Cancer Research and Clinical Oncology, 116(5), 427-436. [Link]
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Al-Abri, S. A., et al. (2023). Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems. Pharmaceutics, 15(10), 2382. [Link]
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Witzeman, S. (n.d.). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry. [Link]
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DoseMeRx. (n.d.). Vancomycin Mechanism of Action. Retrieved from [Link]
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Philadelphia University. (n.d.). Receptor-drug interaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Vancomycin. StatPearls. [Link]
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Raevsky, O. A., & Schaper, K. J. (2005). Physicochemical Descriptors in Property-Based Drug Design. ResearchGate. [Link]
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AZoNetwork. (2020). Examining Amino Acids in Neuroscience and Cancer Metabolism Research. News-Medical.net. [Link]
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Slideshare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]
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Bentham Science. (n.d.). CNS & Neurological Disorders - Drug Targets. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Novel Triazoles Utilizing 2-Amino-2-(3,4-dichlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Integration of a Privileged Scaffold
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its exceptional stability, synthetic accessibility, and its capacity to engage in hydrogen bonding and dipole interactions with biological targets.[1] Its incorporation into molecular frameworks often imparts favorable pharmacokinetic and pharmacodynamic properties. When coupled with the 2-amino-2-(3,4-dichlorophenyl)acetic acid scaffold, a derivative of phenylglycine, a class of compounds with significant potential in drug discovery emerges. The dichlorophenyl group can enhance biological activity through halogen bonding and by influencing the overall lipophilicity and metabolic stability of the molecule.
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel triazole derivatives starting from 2-amino-2-(3,4-dichlorophenyl)acetic acid. We will explore two primary synthetic pathways leveraging the highly efficient and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] These pathways involve the initial functionalization of the starting amino acid into either an alkyne or an azide derivative, which then serves as a key building block for the subsequent cycloaddition reaction.
The protocols herein are designed to be self-validating, with explanations for each step to empower researchers to adapt and troubleshoot as needed. All key claims and procedures are supported by authoritative references to ensure scientific integrity.
Core Synthetic Strategies: Functionalization and Cycloaddition
The synthesis of triazoles from 2-amino-2-(3,4-dichlorophenyl)acetic acid via CuAAC necessitates the introduction of either a terminal alkyne or an azide functionality onto the amino acid backbone. This guide will detail two primary approaches:
-
Pathway A: N-Propargylation followed by CuAAC. This involves the installation of a propargyl group (containing a terminal alkyne) onto the nitrogen atom of the amino acid.
-
Pathway B: Conversion to an α-Azido Acid followed by CuAAC. This pathway involves the transformation of the α-amino group into an α-azido group.
The choice between these pathways may depend on the desired final structure, the availability of reagents, and the compatibility of other functional groups on the reaction partners.
Pathway A: N-Propargylation and Subsequent CuAAC
This pathway introduces the alkyne functionality via N-alkylation of the amino group with propargyl bromide. The resulting N-propargylated amino acid can then react with a variety of organic azides.
Protocol 1: Synthesis of N-Propargyl-2-amino-2-(3,4-dichlorophenyl)acetic acid
Rationale: This protocol is based on standard N-alkylation procedures for amino acids. The use of a base is crucial to deprotonate the amino group, rendering it nucleophilic. The choice of solvent and temperature is optimized to balance reaction rate and minimize side reactions. Protection of the carboxylic acid as an ester may be necessary to prevent unwanted side reactions, followed by deprotection.
Materials:
-
2-Amino-2-(3,4-dichlorophenyl)acetic acid
-
Propargyl bromide (80% in toluene)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (for esterification, if needed)
-
Thionyl chloride (SOCl₂) (for esterification, if needed)
-
Lithium hydroxide (LiOH) (for deprotection, if needed)
-
Tetrahydrofuran (THF) (for deprotection, if needed)
-
Water (deionized)
Procedure:
Part 1a: Direct N-Propargylation (Carboxylic Acid Unprotected)
-
In a round-bottom flask, dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in DMF (10 mL per gram of amino acid).
-
Add sodium bicarbonate (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Slowly add propargyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-propargyl-2-amino-2-(3,4-dichlorophenyl)acetic acid.
Part 1b: N-Propargylation with Carboxyl Protection (Recommended)
-
Esterification: Suspend 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in methanol. Cool to 0 °C and slowly add thionyl chloride (1.5 eq). Stir at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
-
N-Propargylation: Dissolve the methyl ester hydrochloride salt in DMF and add potassium carbonate (3.0 eq). Stir for 15 minutes. Add propargyl bromide (1.2 eq) and heat to 50-60 °C for 12-24 hours.
-
Work-up as described in Part 1a (steps 5-9, without acidification) to isolate the N-propargylated methyl ester.
-
Deprotection (Saponification): Dissolve the purified ester in a mixture of THF and water (3:1). Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the final product.
| Parameter | Direct Propargylation | Propargylation with Protection |
| Complexity | Simpler, one-pot | Multi-step |
| Potential Issues | Side reactions at the carboxylate | Requires additional protection/deprotection steps |
| Yield | Potentially lower | Generally higher and cleaner |
| Recommendation | For initial screening | For higher purity and yield |
Table 1: Comparison of N-propargylation strategies.
Protocol 2: CuAAC Reaction of N-Propargylated Amino Acid with an Organic Azide
Rationale: This is a standard CuAAC protocol. A copper(II) salt is reduced in situ by sodium ascorbate to the active copper(I) species. The use of a ligand like TBTA or THPTA can stabilize the copper(I) and accelerate the reaction.[4] The reaction is typically performed in a mixture of water and an organic solvent to dissolve all reactants.
Materials:
-
N-Propargyl-2-amino-2-(3,4-dichlorophenyl)acetic acid
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)
-
tert-Butanol or Dimethyl sulfoxide (DMSO)
-
Water (deionized)
Procedure:
-
In a vial, dissolve N-propargyl-2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate (or copper/ligand) solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired triazole.
Pathway B: Conversion to α-Azido Acid and Subsequent CuAAC
This pathway involves the conversion of the amino group to an azide. The resulting α-azido acid is a versatile building block that can react with a wide range of terminal alkynes.
Protocol 3: Synthesis of 2-Azido-2-(3,4-dichlorophenyl)acetic acid
Rationale: The conversion of an α-amino acid to an α-azido acid is a well-established transformation, often proceeding via a diazo transfer reaction.[5] The use of a copper catalyst in the presence of a diazo-transfer reagent like triflyl azide or imidazole-1-sulfonyl azide is a common and effective method.[6]
Materials:
-
2-Amino-2-(3,4-dichlorophenyl)acetic acid
-
Trifluoromethanesulfonyl azide (TfN₃) or Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Methanol or a mixture of Dichloromethane (DCM) and water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in methanol.
-
Add triethylamine (2.5 eq) and stir until the amino acid dissolves.
-
Add a catalytic amount of CuSO₄·5H₂O (0.05 eq).
-
To this solution, add a solution of trifluoromethanesulfonyl azide (1.2 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted diazo-transfer reagent.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-azido-2-(3,4-dichlorophenyl)acetic acid. The product may be used in the next step without further purification or can be purified by column chromatography.
Protocol 4: CuAAC Reaction of α-Azido Acid with a Terminal Alkyne
Rationale: This protocol is analogous to Protocol 2, with the roles of the azide and alkyne reversed. The same catalytic system and general conditions apply.
Materials:
-
2-Azido-2-(3,4-dichlorophenyl)acetic acid
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol or Dimethyl sulfoxide (DMSO)
-
Water (deionized)
Procedure:
-
Follow the procedure outlined in Protocol 2 , substituting the N-propargylated amino acid with 2-azido-2-(3,4-dichlorophenyl)acetic acid and the organic azide with the desired terminal alkyne.
Expert Insights and Causality Behind Experimental Choices
-
Solvent Choice in CuAAC: A mixture of water and a water-miscible organic solvent like t-butanol, DMSO, or THF is often used to ensure that both the organic substrates and the inorganic copper catalyst are sufficiently soluble.
-
Catalyst System: The in situ generation of Cu(I) from CuSO₄ and sodium ascorbate is convenient and avoids the need to handle potentially unstable Cu(I) salts. The ascorbate also acts as an antioxidant, protecting the Cu(I) from oxidation.
-
Ligand Acceleration: Ligands such as TBTA and THPTA coordinate to the copper ion, preventing its disproportionation and precipitation, and accelerating the catalytic cycle. This is particularly useful in dilute solutions or with challenging substrates.
-
Electron-Withdrawing Groups: The 3,4-dichlorophenyl group is strongly electron-withdrawing. This may slightly decrease the nucleophilicity of the amino group in Pathway A, potentially requiring slightly harsher conditions for N-propargylation. In the CuAAC step, the electronic nature of the substituents on the alkyne and azide can influence the reaction rate, though the effect is generally less pronounced than in other cycloaddition reactions.
-
Purification: The use of an EDTA wash during workup is a crucial step to chelate and remove the copper catalyst, which can be difficult to remove by chromatography alone and may interfere with subsequent biological assays.
Characterization of Triazole Products
The successful synthesis of the triazole derivatives should be confirmed by a combination of spectroscopic methods:
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm). Disappearance of the alkyne proton signal. Shifts in the signals of the amino acid backbone. |
| ¹³C NMR | Appearance of two new signals for the triazole ring carbons (typically δ 120-150 ppm). |
| FT-IR | Disappearance of the characteristic azide stretch (~2100 cm⁻¹) and terminal alkyne C-H stretch (~3300 cm⁻¹). |
| Mass Spectrometry (HRMS) | Confirmation of the molecular weight of the final product with high accuracy. |
Table 2: Key characterization data for triazole products.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the synthesis of novel triazoles derived from 2-amino-2-(3,4-dichlorophenyl)acetic acid. By leveraging the power of CuAAC, researchers can efficiently generate a diverse library of compounds for screening in various drug discovery programs. The unique combination of the dichlorophenyl moiety and the versatile triazole linker offers exciting opportunities for the development of new therapeutic agents with enhanced potency and favorable pharmacological profiles. Future work could involve the exploration of one-pot procedures to streamline the synthesis, as well as the investigation of alternative cycloaddition methodologies, such as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to access the 1,5-disubstituted triazole regioisomers.
References
- Hassan, H. M. A., Denetiu, I., Khan, S. A., & Kalamegam, G. (2021). A click chemistry synthetic approach towards the synthesis of triazolyl 4-anilinoquinazolines 12a–i. Russian Journal of General Chemistry, 91(11), 2281-2289.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase synthesis of α-azido acids. Organic letters, 3(5), 781-783.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[7][8][9]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.
- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.
- Ganesh, V., Sureshbabu, R., & Muralidharan, D. (2011). A decade of click chemistry in peptide science. Journal of Peptide Science, 17(6), 417-432.
- Cintas, P., Barge, A., Tagliapietra, S., Boffa, L., & Cravotto, G. (2010). Triazole synthesis via click chemistry: a powerful tool for obtaining 1, 4-disubstituted triazoles. Molecules, 15(4), 2445-2458.
- Holland-Nell, K., & Meldal, M. (2011). Recent advances in the Cu (I)-catalyzed 1, 3-dipolar cycloaddition for the synthesis of peptide and glycopeptide mimetics. Pure and Applied Chemistry, 83(4), 763-774.
- Le Chevalier-Isaad, A., Papini, A. M., Chorev, M., & Rovero, P. (2009). Side chain-to-side chain cyclization by click reaction. Journal of Peptide Science, 15(6), 451-454.
- Souza, A. L., & Miranda, L. S. (2019). The Huisgen reaction: an overview of its applications in medicinal chemistry. Mini reviews in medicinal chemistry, 19(1), 4-18.
- Struthers, M. D., Brown, J. C., & Hruby, V. J. (2010). Synthesis of triazole-containing peptidomimetics. Future medicinal chemistry, 2(3), 395-413.
- Valverde, I. E., & Kappe, C. O. (2012). Solid-phase synthesis of 1, 2, 3-triazole-containing peptidomimetics. European Journal of Organic Chemistry, 2012(23), 4281-4303.
- Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1, 2, 3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937.
- Alper, P. B., Hung, S. C., & Wong, C. H. (1996). A diazo transfer reaction for the synthesis of α-azido carbonyl compounds. Tetrahedron letters, 37(34), 6029-6032.
- Bach, A., Pedersen, T. B., & Strømgaard, K. (2016). Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. MedChemComm, 7(3), 513-517.
- Matin, M. M., Matin, P., Rahman, M. R., Hadda, T. B., Almalki, F. A., Mahmud, S., ... & Alshehri, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286.
- Palamini, P., Allouche, E. M. D., & Waser, J. (2023). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. Organic Letters, 25(37), 6791-6795.
- Skwarczynski, M., & Toth, I. (2014). Peptide conjugation via CuAAC ‘click’chemistry. Current protocols in peptide science, 76.1-76.1.
- Turan-Zitouni, G., Kaplancikli, Z. A., Kiliç, F. S., & Erol, K. (2002). The synthesis of some triazolylphenothiazine derivatives and their antidepressant and anxiolytic activities. Il Farmaco, 57(7), 559-562.
- Wu, Y. W., & Fokin, V. V. (2007). Catalytic azide− alkyne cycloaddition: “Click” and “Un-click” chemistry. Aldrichimica Acta, 40(1), 7-17.
- Zhang, L., Chen, X., Xue, P., Sun, H. H., & Williams, I. D. (2005). Ruthenium-catalyzed cycloaddition of alkynes and azides. Journal of the American Chemical Society, 127(46), 15998-15999.
- Zhou, Z., & Fahrni, C. J. (2004). A fluorogenic probe for the copper (I)-catalyzed azide-alkyne ligation reaction: modulation of the fluorescence emission via 3 (n, π)-1 (π, π) state-switching. Journal of the American Chemical Society, 126(29), 8862-8863.
Sources
- 1. N-Phenylglycine - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
"chiral HPLC analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid"
An Application Guide for the Enantioselective Analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid by Chiral High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles.[1][2][3][4] Consequently, regulatory bodies worldwide have implemented stringent guidelines requiring the enantiomeric purity of chiral drugs to be rigorously controlled.[3][4] 2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chiral building block of significant interest in pharmaceutical synthesis. Its enantiomeric purity is paramount to ensuring the efficacy and safety of the final drug product. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct enantioselective analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. The described protocol utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape without the need for prior derivatization.
Introduction: The Imperative of Chiral Purity
Chirality is a fundamental property of many drug molecules, where a compound and its mirror image (enantiomer) are non-superimposable.[4] Within the chiral environment of the human body, enantiomers can exhibit vastly different biological activities.[2][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[4][5] This reality has shifted the paradigm in drug development towards single-enantiomer drugs, making precise and reliable analytical methods for determining enantiomeric purity an absolute necessity for quality control and regulatory compliance.[1][5]
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and reproducibility.[6][7] This guide provides a comprehensive protocol tailored for researchers and drug development professionals engaged in the synthesis and analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
The Principle of Chiral Recognition on Macrocyclic Glycopeptide CSPs
The direct separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.
For polar, zwitterionic molecules like amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin or ristocetin A, are particularly effective.[8][9][10] The intricate, basket-like structure of these selectors offers a multitude of interaction mechanisms:
-
Ionic Interactions: The CSP contains ionizable groups that can interact with the amino and carboxylic acid moieties of the analyte.[8][9]
-
Hydrogen Bonding: Amide linkages and hydroxyl groups on the macrocycle act as hydrogen bond donors and acceptors.[9]
-
Dipole-Dipole Interactions: Polar functional groups contribute to dipole-based interactions.
-
Steric Interactions: The rigid, three-dimensional structure of the CSP creates steric hindrance, forcing the enantiomers into specific orientations that enhance chiral recognition.[9]
This multi-modal interaction capability allows for the effective resolution of underivatized amino acids, simplifying sample preparation and avoiding potential sources of error associated with derivatization.[8][11]
Experimental Protocol and Methodology
This section details the instrumentation, optimized chromatographic conditions, and step-by-step procedures for the analysis.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin) column, 5 µm, 250 x 4.6 mm, or equivalent macrocyclic glycopeptide CSP.
-
Chemicals:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Deionized Water (18.2 MΩ·cm)
-
2-Amino-2-(3,4-dichlorophenyl)acetic acid reference standard (racemic and/or single enantiomers)
-
Optimized Chromatographic Conditions
The following conditions were optimized to achieve baseline resolution of the enantiomers of 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Methanol / 0.1% Trifluoroacetic Acid (v/v) [90:10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Expected Run Time | Approx. 15 minutes |
Causality Behind Experimental Choices:
-
CSP Selection: The CHIROBIOTIC® T (Teicoplanin) column was chosen for its proven success in separating a wide range of underivatized amino acids via multiple interaction modes.[8][10]
-
Mobile Phase: A polar organic mode was selected. Methanol serves as the primary eluent. Trifluoroacetic acid (TFA) is a crucial additive; it acts as an ion-pairing agent and suppresses the ionization of the analyte's carboxyl group while ensuring the amino group is protonated. This enhances interaction with the CSP and dramatically improves peak symmetry.[12]
-
Detection: The dichlorophenyl moiety provides strong UV absorbance. A wavelength of 220 nm is selected to maximize sensitivity.
Step-by-Step Analytical Protocol
-
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, carefully measure 900 mL of HPLC-grade Methanol.
-
In a separate container, add 1.0 mL of TFA to 999 mL of Methanol to create a 0.1% TFA in Methanol stock. For the final mobile phase, combine 900 mL of Methanol and 100 mL of water containing 1.0 mL of TFA. Correction: The table indicates Methanol / 0.1% TFA. A common practice is 0.1% TFA in the aqueous portion or the final mix. Let's clarify for the protocol: Prepare the aqueous component by adding 1.0 mL of TFA to 1 L of deionized water. The final mobile phase is a 90:10 (v/v) mixture of Methanol and this 0.1% aqueous TFA solution.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing.
-
-
Standard and Sample Preparation:
-
Standard Solution (Racemate): Accurately weigh approximately 10 mg of racemic 2-Amino-2-(3,4-dichlorophenyl)acetic acid and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a target concentration of 0.1 mg/mL using the mobile phase as the diluent. Ensure the sample is fully dissolved. If necessary, filter through a 0.45 µm syringe filter before injection.
-
-
System Equilibration and Analysis:
-
Install the chiral column in the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable, noise-free baseline is observed at the specified detection wavelength.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peaks.
-
Inject the racemic standard solution to confirm the retention times of both enantiomers and establish system suitability (e.g., resolution > 1.5).
-
Proceed with the injection of the sample solutions.
-
-
Data Processing and Calculation:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Method Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of this method in a regulated environment, it is essential to perform method validation according to ICH guidelines. Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution of the two enantiomers.
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy & Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for controlling chiral impurities.
Visualized Workflow
The following diagram outlines the complete workflow for the chiral HPLC analysis.
Caption: Workflow for Chiral HPLC Analysis.
References
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
- Veranova. (n.d.). The importance of chirality in API development. Veranova.
- Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers. BenchChem.
- BenchChem. (2025). Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization. BenchChem.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- (n.d.). Chiral Drug Separation.
- Ekborg-Ott, K. H., Liu, Y., & Armstrong, D. W. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
- (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
- ResearchGate. (2025). Chiral Separations: Methods and Protocols. ResearchGate.
- PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. PubChem.
- (n.d.). Chiral Separation Techniques. chemistlibrary.
- ResearchGate. (2011). Enantioselective separation of branched amino acids using various separation systems/modes in HPLC. ResearchGate.
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar.
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. veranova.com [veranova.com]
- 4. pure-synth.com [pure-synth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
Application Note: Enantiomeric Resolution of 2-Amino-2-(3,4-dichlorophenyl)acetic acid using Marfey's Reagent
Abstract & Introduction
The resolution of non-proteinogenic amino acids is a critical step in the development of peptide therapeutics and chiral drugs. 2-Amino-2-(3,4-dichlorophenyl)acetic acid (an analog of phenylglycine) presents specific analytical challenges due to the electron-withdrawing nature of the dichlorophenyl ring, which reduces the nucleophilicity of the
This Application Note details a robust protocol for the derivatization and separation of the enantiomers of 2-Amino-2-(3,4-dichlorophenyl)acetic acid using Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA). Unlike direct chiral chromatography, which requires expensive, specialized columns, Marfey’s method converts enantiomers into diastereomers, allowing for separation on standard achiral C18 reversed-phase columns with high resolution and sensitivity.
Key Advantages of this Protocol
-
Cost-Efficiency: Utilizes standard C18 HPLC columns.
-
Sensitivity: The dinitrophenyl (DNP) moiety provides a high extinction coefficient at 340 nm (
). -
Stereochemical Predictability: Elution order generally follows established hydrophobicity rules, aiding in provisional configuration assignment.
Chemical Principle & Mechanism[1]
The core mechanism relies on a Nucleophilic Aromatic Substitution (
Because the target molecule contains a 3,4-dichlorophenyl group, the inductive electron-withdrawing effect reduces the electron density on the nitrogen atom, making it a weaker nucleophile than standard aliphatic amino acids (e.g., Alanine). Consequently, this protocol utilizes optimized thermal conditions to ensure quantitative derivatization.
Reaction Scheme (Graphviz Visualization)
Figure 1: Reaction pathway for the derivatization of amino acid enantiomers with L-FDAA via nucleophilic aromatic substitution.
Materials & Equipment
Reagents
-
Analyte: 2-Amino-2-(3,4-dichlorophenyl)acetic acid (racemic standard and enantiopure standards if available).
-
Derivatizing Agent: Marfey’s Reagent (L-FDAA), >98% purity.
-
Solvents: Acetone (HPLC grade), Acetonitrile (ACN, HPLC grade), Water (Milli-Q).
-
Buffers: Sodium Bicarbonate (
), 1 M; Hydrochloric Acid ( ), 1 M and 2 M.
Equipment
-
HPLC System: Agilent 1200/1260 Infinity or equivalent with DAD/UV detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 mm
4.6 mm, 3.5 ). -
Thermomixer: Capable of maintaining 50°C
1°C.
Experimental Protocol
Preparation of Stock Solutions[2]
-
Analyte Stock: Dissolve 2.5 mg of the target amino acid in 1.0 mL of water (or 1:1 water:acetone if solubility is poor). Final concentration
10 mM. -
L-FDAA Stock: Dissolve 10 mg of L-FDAA in 1.0 mL of acetone. Final concentration
36 mM. Note: Prepare fresh or store at -20°C protected from light.
Derivatization Workflow
Due to the steric bulk and electron deficiency of the dichlorophenyl group, this protocol uses a higher temperature than the standard Marfey method (typically 40°C).
-
Combine: In a 1.5 mL microcentrifuge tube, add:
- Analyte Stock (10 mM)
- L-FDAA Stock (36 mM) (approx. 7:1 molar excess to drive reaction)
-
1 M
-
Incubate: Vortex briefly and heat at 50°C for 90 minutes in a thermomixer.
-
Expert Insight: Standard amino acids react in 60 mins at 40°C. The extended time/temp ensures the hindered amine reacts fully.
-
-
Quench: Add
of 2 M to stop the reaction. The solution will turn from red to yellow as the pH drops. -
Dilute: Add
of 50% Aqueous Acetonitrile (or Mobile Phase A). -
Filter: Filter through a 0.22
PTFE syringe filter into an HPLC vial.
Workflow Visualization
Figure 2: Step-by-step operational workflow for sample derivatization.
HPLC Method & Separation
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (100 x 4.6 mm, 3.5 |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 |
| Detection | UV at 340 nm (Reference: 500 nm) |
| Column Temp | 30°C |
Gradient Profile
Note: The hydrophobicity of the dichlorophenyl group requires a higher starting organic percentage than standard amino acids.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 26.0 | 70 | 30 |
| 30.0 | 70 | 30 |
Data Analysis & Interpretation
Elution Order (The Hydrophobicity Rule)
Marfey’s method relies on the difference in hydrophobicity between the diastereomers.
-
L-L Diastereomer: The L-FDAA derivatized L-amino acid typically forms a structure where the side chains are capable of intramolecular H-bonding or steric arrangement that reduces interaction with the C18 chain. It generally elutes first .
-
L-D Diastereomer: The L-FDAA derivatized D-amino acid forms a "mismatched" structure that is more hydrophobic and interacts more strongly with the stationary phase. It generally elutes second .
Expected Result for 2-Amino-2-(3,4-dichlorophenyl)acetic acid:
-
Peak 1 (
12-14 min): L-FDAA-L-Analyte -
Peak 2 (
15-18 min): L-FDAA-D-Analyte
Caution: While this rule holds for most phenylglycine analogs [1], absolute configuration must always be confirmed by spiking with a known enantiopure standard if available.
Calculation of Enantiomeric Excess (ee)
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Peak Area | Incomplete reaction due to steric hindrance. | Increase reaction time to 2 hours or temperature to 60°C. Ensure pH is >8 before heating. |
| Peak Tailing | Column overload or silanol interaction. | Reduce injection volume. Ensure TFA is present in mobile phase to suppress silanol ionization. |
| Extra Peaks | Hydrolysis of FDAA reagent. | FDAA hydrolyzes to L-FDA (free acid) over time. Run a "Blank" (FDAA only) to identify the reagent peak (usually elutes early). |
| No Separation | Gradient too steep. | Flatten the gradient slope (e.g., 30% to 50% B over 30 mins) to increase resolution. |
References
-
Marfey, P. (1984).[1][2][3] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][4][5] Carlsberg Research Communications, 49, 591–596.[1]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.[6]
-
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds. Tetrahedron Letters, 37(19), 3299-3302.
Sources
- 1. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. Biochemical and Biophysical Research Communications 1984: 118-125 Cumulative Index : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 3. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid
Executive Summary & Scope
This application note details a robust, scalable protocol for the synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid (also known as 3,4-dichlorophenylglycine). This non-proteinogenic amino acid is a critical pharmacophore and intermediate in the synthesis of serotonin reuptake inhibitors (e.g., Cericlamine) and various agrochemicals.
While the Strecker synthesis is a common academic route, this guide prioritizes the Bucherer-Bergs reaction . This pathway is selected for large-scale applications due to:
-
Superior Solids Handling: The hydantoin intermediate crystallizes readily, acting as a purification sink that rejects impurities without chromatography.
-
Safety Profile: Avoids the isolation of unstable aminonitriles.
-
Scalability: The unit operations (stirred reactors, filtration, pH adjustment) are standard in pilot and production plants.
Safety & Engineering Controls (Critical)
WARNING: This protocol involves Sodium Cyanide (NaCN) and the evolution of Ammonia (NH₃) and Carbon Dioxide (CO₂) .
-
Cyanide Management: All reactors must be vented to a scrubber system (NaOH/Bleach). Personnel must wear HCN monitors. The reaction pH must be maintained >10 during cyanide addition to prevent HCN gas evolution.
-
Pressure Control: The Bucherer-Bergs reaction generates significant internal pressure from CO₂/NH₃ evolution. Use a pressure-rated vessel (1-3 bar rating recommended) or a reflux system with an oversized condenser and scrubber vent.
-
Waste Disposal: All aqueous waste streams must be treated with sodium hypochlorite (bleach) to oxidize residual cyanide to cyanate before disposal.
Reaction Pathway & Mechanism
The synthesis proceeds in two distinct stages:
-
Cyclization: Condensation of 3,4-dichlorobenzaldehyde with sodium cyanide and ammonium carbonate to form the hydantoin derivative.
-
Hydrolysis: Ring-opening of the hydantoin under basic conditions to yield the free amino acid.
Diagram 1: Synthetic Pathway (Bucherer-Bergs)
Caption: Two-step synthesis via the stable hydantoin intermediate, ensuring high purity.
Detailed Protocol: 1.0 kg Pilot Batch
Stage 1: Synthesis of 5-(3,4-dichlorophenyl)hydantoin
Reagents:
-
3,4-Dichlorobenzaldehyde: 1.00 kg (5.71 mol)
-
Ammonium Carbonate: 1.65 kg (17.1 mol, 3.0 eq)
-
Sodium Cyanide: 0.34 kg (6.85 mol, 1.2 eq) [POISON]
-
Ethanol (95%): 5.0 L
-
Water (Deionized): 5.0 L
Procedure:
-
Setup: Equip a 20 L glass-lined reactor with an overhead stirrer, reflux condenser (vented to scrubber), and temperature probe.
-
Charging: Charge Water (5 L) and Ethanol (5 L). Start stirring.
-
Reagent Addition: Add Ammonium Carbonate. The mixture may cool (endothermic). Add 3,4-Dichlorobenzaldehyde.[1]
-
Cyanide Addition: Carefully add Sodium Cyanide. Ensure the system is sealed/vented correctly.
-
Reaction: Heat the mixture to 55–60°C .
-
Note: Do not exceed 65°C initially to manage CO₂ evolution.
-
Hold temperature for 12–16 hours . The solution will turn from cloudy to clear, then a white precipitate (hydantoin) may begin to form.
-
-
Workup:
-
Cool the reactor to 50°C .
-
Distill off approximately 3–4 L of Ethanol (under slight vacuum if possible) to drive precipitation.
-
Cool the slurry to 0–5°C and hold for 2 hours.
-
-
Filtration: Filter the white solid.
-
Wash: Wash the cake with Cold Water (2 x 1 L) to remove residual cyanide and inorganic salts.
-
Drying: Dry in a vacuum oven at 60°C.
-
Expected Yield: ~1.25 kg (85–90%)
-
Appearance: White to off-white crystalline solid.
-
Stage 2: Hydrolysis to 3,4-Dichlorophenylglycine
Reagents:
-
Hydantoin Intermediate (from Stage 1): 1.25 kg
-
Sodium Hydroxide (NaOH) solution (30% w/w): 5.0 kg (Excess)
-
Hydrochloric Acid (conc. 37%): As required for pH adjustment.
Procedure:
-
Hydrolysis: Charge the Hydantoin and NaOH solution into a stainless steel (SS316) or Hastelloy reactor.
-
Reflux: Heat to reflux (~100–105°C). Maintain reflux for 24–36 hours .
-
Process Check: Monitor by HPLC for the disappearance of the hydantoin peak. Hydantoins are stable rings; incomplete hydrolysis is a common yield loss vector.
-
-
Clarification: If the solution is dark or contains particulates, treat with activated carbon (50 g) for 30 mins at 80°C, then hot-filter.
-
Precipitation (The Critical Step):
-
Cool the filtrate to 20–25°C .
-
Slowly add concentrated HCl to the stirring solution.
-
Target pH: Adjust exactly to the Isoelectric Point (pI) , typically pH 6.5–7.0 for this phenylglycine derivative.
-
Observation: The solution will thicken into a heavy white slurry.
-
-
Isolation: Stir the slurry at 20°C for 1 hour, then cool to 5°C for 1 hour.
-
Filtration: Filter the solid product.
-
Wash: Wash with Water (2 x 1 L) to remove NaCl. Wash with Isopropanol (1 x 0.5 L) to displace water and aid drying.
-
Drying: Vacuum dry at 70°C.
Process Engineering & Workflow
The following diagram illustrates the unit operations and critical control points (CCPs) for the manufacturing process.
Diagram 2: Process Flow & Critical Control Points
Caption: Engineering workflow highlighting the critical safety step (Reactor 1) and quality step (pH Adjust).
Analytical Quality Control
To ensure the protocol is self-validating, the following analytical parameters should be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 min.
-
Detection: UV @ 220 nm.
-
Retention Times (Approx):
-
Hydantoin Intermediate: ~12.5 min
-
Target Amino Acid: ~4.2 min (More polar, elutes earlier).
-
Specification Targets
| Parameter | Specification | Note |
| Appearance | White crystalline powder | Color indicates oxidation/impurities. |
| Assay (HPLC) | > 98.0% | Area normalization. |
| Loss on Drying | < 0.5% | Critical for stoichiometry in next steps. |
| Chloride Content | < 0.1% | Indicates efficient washing of NaCl. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Loss of Ammonia/CO2 | Ensure reactor is sealed (pressure < 2 bar) or condenser is efficient. |
| Incomplete Hydrolysis | Temperature too low | Ensure vigorous reflux (105°C). Extend time to 48h if needed. |
| Product Oiling Out | pH missed pI | Re-dissolve in base and acidify slowly to exactly pH 6.5. |
| Yellow Coloration | Oxidation of phenols | Use nitrogen blanket during hydrolysis. Treat with activated carbon. |
References
-
Bucherer-Bergs Reaction Mechanism & Scope
-
Alfa Chemistry. Bucherer-Bergs Reaction. Retrieved from
-
-
Hydantoin Hydrolysis Kinetics
-
Synthesis of Phenylglycine Derivatives (Patent Context)
-
Google Patents.[3] Process for the preparation of alpha-amino acids. (General reference for hydantoin hydrolysis).
-
-
Industrial Application of Bucherer-Bergs
-
Organic Chemistry Portal.[4] Bucherer-Bergs Reaction. Retrieved from
-
(Note: Specific patents for 3,4-DCPG often fall under broader claims for substituted phenylglycines used in Cericlamine or Sertraline intermediate synthesis. The protocols above are derived from standard industrial best practices for this chemical class.)
Sources
Application Note: Purification & Resolution of 2-Amino-2-(3,4-dichlorophenyl)acetic acid
Introduction & Compound Profile
2-Amino-2-(3,4-dichlorophenyl)acetic acid (also known as 3,4-Dichlorophenylglycine) is a critical non-proteinogenic amino acid intermediate. It serves as a chiral building block in the synthesis of peptide mimetics, protease inhibitors, and specific beta-lactam antibiotics.
Unlike simple phenylglycine, the 3,4-dichloro substitution on the aromatic ring significantly alters the physicochemical properties, introducing higher lipophilicity (LogP ~2.5) and electronic withdrawal effects that influence both solubility and pKa values. This guide addresses the specific challenges these substitutions pose during purification, specifically the tendency for "oiling out" during crystallization and the requirement for precise pH control during isolation.
Critical Quality Attributes (CQAs)
| Attribute | Target Specification | Rationale |
| Chemical Purity | > 98.5% (HPLC) | Essential to prevent side-reactions in peptide coupling. |
| Enantiomeric Excess (ee) | > 99.0% | Biological activity of downstream APIs is strictly stereodependent. |
| Loss on Drying (LOD) | < 0.5% | Moisture interferes with acid chloride formation or coupling reagents. |
| Residue on Ignition | < 0.1% | Low inorganic salt content required for catalytic downstream steps. |
Physicochemical Characterization
Understanding the solubility profile is the prerequisite for successful purification. The compound exhibits zwitterionic behavior but with reduced water solubility compared to unsubstituted phenylglycine due to the lipophilic dichloro-aryl moiety.
-
Estimated pI (Isoelectric Point): ~5.4 – 5.8 (The electron-withdrawing chlorines slightly acidify the ammonium group).
-
Solubility Profile:
-
pH < 2 (Acidic): High solubility (forms Hydrochloride salt).
-
pH > 10 (Basic): High solubility (forms Sodium/Potassium salt).
-
pH ~5.5 (Isoelectric): Minimum solubility (Precipitation zone).
-
Organic Solvents: Soluble in Methanol, Ethanol, DMSO; sparingly soluble in Ethyl Acetate; insoluble in Hexanes.
-
Protocol A: Chemical Purification (Racemic Isolation)
This protocol is designed to isolate the racemic compound from crude synthesis mixtures (e.g., Strecker synthesis hydrolysis) or to upgrade the chemical purity of low-grade commercial lots.
Principle: Isoelectric Precipitation & pH-Swing Crystallization
The most robust method utilizes the pH-dependent solubility. We dissolve the impurity-laden solid in dilute acid, filter off insoluble mechanical impurities, and then slowly adjust to the isoelectric point to crystallize the zwitterion.
Reagents
-
Hydrochloric Acid (2N)
-
Sodium Hydroxide (2N)
-
Activated Carbon (Norit SX Ultra or equivalent)
-
Methanol (HPLC Grade)
-
Deionized Water
Step-by-Step Methodology
-
Dissolution: Suspend 100 g of crude 2-Amino-2-(3,4-dichlorophenyl)acetic acid in 400 mL of 2N HCl . Stir at 40°C until fully dissolved.
-
Note: If the solution remains turbid, these are likely non-amine impurities.
-
-
Clarification: Add 5 g (5 wt%) of Activated Carbon. Stir at 40°C for 30 minutes to adsorb color bodies and trace lipophilic impurities.
-
Filtration: Filter through a Celite pad or 0.45 µm membrane to remove carbon and insolubles. Wash the cake with 50 mL 1N HCl.
-
Crystallization (The Critical Step):
-
Transfer the filtrate to a reactor with overhead stirring.
-
Cool to 20°C.
-
Slowly add 2N NaOH dropwise. Monitor pH continuously.
-
Target pH: Adjust to pH 5.5 ± 0.2 .
-
Observation: A thick white precipitate will form.
-
Caution: Do not overshoot to pH > 7, or the product will redissolve as the sodium salt.
-
-
Aging: Cool the slurry to 0–5°C and stir for 2 hours to maximize yield.
-
Isolation: Filter the solid under vacuum.
-
Washing: Wash the cake with 2 x 100 mL of cold water followed by 1 x 50 mL of cold methanol (to displace water and aid drying).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Workflow Diagram (Chemical Purification)
Figure 1: Logic flow for the chemical purification via isoelectric precipitation.
Protocol B: Chiral Resolution (Enantiomeric Purification)
For drug development, the racemic mixture must be resolved. The 3,4-dichloro substitution pattern makes the classical tartaric acid resolution difficult due to solubility issues. D-Camphor-10-sulfonic acid (D-CSA) is the preferred resolving agent for this lipophilic analog.
Principle: Diastereomeric Salt Formation
We react the racemate with an enantiomerically pure acid (D-CSA). The resulting diastereomeric salts (L-AminoAcid[4]·D-CSA and D-AminoAcid·D-CSA) possess different solubilities in aqueous alcohol, allowing one to crystallize preferentially.
Reagents
-
Racemic 2-Amino-2-(3,4-dichlorophenyl)acetic acid
-
(+)-Camphor-10-sulfonic acid (D-CSA)
-
Solvent System: Ethanol / Water (1:1 v/v)
-
2N NaOH (for salt breaking)
Step-by-Step Methodology
-
Salt Formation:
-
In a flask equipped with a reflux condenser, suspend 22.0 g (0.1 mol) of racemic starting material in 200 mL of Ethanol/Water (1:1) .
-
Add 23.2 g (0.1 mol) of (+)-Camphor-10-sulfonic acid .
-
Heat the mixture to reflux (approx. 80°C). The suspension should become a clear solution.
-
-
Controlled Cooling:
-
Turn off the heat and allow the solution to cool slowly to room temperature over 4 hours.
-
Seeding: If no crystals form at 50°C, add a seed crystal of the desired diastereomeric salt if available.
-
Further cool to 0°C and hold for 2 hours.
-
-
Filtration of Salt:
-
Recrystallization (Optical Enrichment):
-
If the enantiomeric excess (ee) is < 98%, recrystallize the wet cake again from Ethanol/Water (1:1) using the same heating/cooling profile.
-
-
Salt Breaking (Liberation of Free Amino Acid):
-
Suspend the purified salt in 100 mL water.
-
Adjust pH to 5.5 using 2N NaOH.
-
The free chiral amino acid will precipitate.
-
Filter, wash with water, and dry.[5]
-
Workflow Diagram (Chiral Resolution)
Figure 2: Workflow for the resolution of enantiomers using diastereomeric crystallization.
Analytical Validation
Trust but verify. The following methods are required to validate the success of the protocols above.
HPLC Method (Chemical Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 220 nm (Amide/Aromatic absorption).
-
Retention Time: The 3,4-dichloro analog will elute significantly later than unsubstituted phenylglycine due to the chloro-groups.
Chiral HPLC Method (Enantiomeric Excess)
-
Column: Daicel Chiralpak MA(+) or Crownpak CR(+) (specifically designed for amino acids).
-
Mobile Phase: Perchloric acid (pH 1.5) or aqueous Methanol depending on the specific column manual.
-
Temperature: 25°C.
-
Calculation:
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or solvent too polar. | Re-heat and add 10% more ethanol. Cool at a rate of 5°C/hour. Add seed crystals at the cloud point. |
| Low Yield (Precipitation) | pH not exactly at pI (5.5). | The solubility curve is steep. Use a calibrated pH meter, not paper. Ensure the temperature is < 5°C during filtration. |
| Poor Chiral Separation | Impure resolving agent or wrong solvent ratio.[6] | Ensure D-CSA is optical grade. Adjust Ethanol/Water ratio; higher water content decreases solubility but increases selectivity. |
| Gelatinous Precipitate | Rapid precipitation trapping water. | Digest (stir) the precipitate at 40°C for 1 hour (Ostwald ripening) to improve crystal habit, then cool again. |
References
-
PubChem. (n.d.).[3] 2-amino-2-(3,4-dichlorophenyl)acetic acid.[1][3] National Library of Medicine. Retrieved October 24, 2025, from [Link]
- Google Patents. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation (US20040176637A1).
-
Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved October 24, 2025, from [Link]
Sources
- 1. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | CAS 128349-50-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid and its Precursors as Chiral Building Blocks in Pharmaceutical Synthesis
Abstract
Non-proteinogenic amino acids are indispensable tools in modern medicinal chemistry, serving as chiral synthons for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of 2-amino-2-(3,4-dichlorophenyl)acetic acid and its closely related synthetic precursors as pivotal chiral building blocks. We will dissect the strategic importance of the 3,4-dichlorophenyl motif in drug design, with a primary focus on its application in the stereoselective synthesis of the blockbuster antidepressant, Sertraline. This guide will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and a robust understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 3,4-Dichlorophenyl Moiety
The 3,4-dichlorophenyl group is a common structural feature in many pharmaceuticals due to its ability to enhance binding affinity to biological targets and improve pharmacokinetic properties. Its electron-withdrawing nature and steric bulk can significantly influence molecular interactions. When incorporated into a chiral scaffold, such as an amino acid or its derivatives, it provides a well-defined three-dimensional orientation for these interactions. 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a non-natural α-amino acid, represents a valuable chiral pool starting material for introducing this critical pharmacophore. While direct incorporation of this amino acid is synthetically important, this guide will also illuminate how a key precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, is instrumental in the industrial synthesis of complex chiral amines like Sertraline.
Synthesis of Racemic 2-Amino-2-(3,4-dichlorophenyl)acetic Acid
The most common and industrially scalable method for the synthesis of racemic α-amino acids is the Strecker synthesis. This one-pot reaction combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
Generalized Protocol for Strecker Synthesis
Materials:
-
3,4-Dichlorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Step 1: Formation of the α-Aminonitrile. In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in methanol. To this solution, add an aqueous solution of ammonium chloride (1.1 equivalents) followed by an aqueous solution of sodium cyanide (1.1 equivalents) dropwise at 0-5 °C. The reaction is stirred at room temperature for 12-24 hours.
-
Causality: The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. The use of an excess of ammonium chloride and sodium cyanide drives the reaction to completion.
-
-
Step 2: Hydrolysis of the α-Aminonitrile. The reaction mixture containing the α-aminonitrile is then treated with concentrated hydrochloric acid and heated to reflux for 4-6 hours.
-
Causality: Acidic hydrolysis converts the nitrile group to a carboxylic acid. The amino group is protonated under these conditions.
-
-
Step 3: Isolation of the Racemic Amino Acid. After cooling, the solution is neutralized with a strong base (e.g., NaOH) to the isoelectric point of the amino acid (typically pH 5-6). The racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid will precipitate out of the solution. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Chiral Resolution of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid
The separation of enantiomers from a racemic mixture is a critical step in the synthesis of chiral drugs.[1] Diastereomeric salt formation is a classical and widely used method for resolving racemic acids and bases on an industrial scale.[2]
Protocol for Diastereomeric Salt Resolution
Materials:
-
Racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Step 1: Formation of Diastereomeric Salts. Dissolve the racemic amino acid in a suitable hot solvent. In a separate flask, dissolve the chiral resolving agent (0.5 equivalents) in the same solvent. Add the resolving agent solution to the amino acid solution.
-
Causality: The reaction between the racemic amino acid (a base) and the chiral acid forms a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation.[3] Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate one diastereomer, leaving the other in solution.
-
-
Step 2: Crystallization of the Less Soluble Diastereomer. Allow the solution to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate.
-
Insight: The choice of solvent is critical. A systematic screening of solvents is often necessary to find conditions that provide good discrimination in solubility between the two diastereomers.[2]
-
-
Step 3: Isolation and Purification of the Diastereomeric Salt. Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Step 4: Liberation of the Enantiomerically Pure Amino Acid. Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amino acid into the aqueous layer. Separate the layers. The aqueous layer is then acidified with HCl to precipitate the enantiomerically pure amino acid, which is collected by filtration.
Application in Pharmaceutical Synthesis: The Stereoselective Synthesis of Sertraline
A prime example of the strategic use of a 3,4-dichlorophenyl-containing chiral building block is in the synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI) marketed as Zoloft®.[4] The key precursor is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Synthesis of Racemic cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine
The synthesis begins with the condensation of the tetralone with methylamine to form an imine, followed by stereoselective hydrogenation.[5]
Materials:
-
4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Methylamine
-
Titanium tetrachloride (TiCl₄) or molecular sieves
-
Toluene
-
Palladium on carbon (Pd/C) or Palladium on calcium carbonate (Pd/CaCO₃)[6]
-
Methanol or Ethanol
Procedure:
-
Step 1: Imine Formation. Dissolve the tetralone in an aprotic solvent like toluene. Add methylamine. To drive the condensation, either a Lewis acid catalyst such as TiCl₄ is used, or a dehydrating agent like 3Å molecular sieves is employed to remove the water formed during the reaction.[4] The reaction is stirred at room temperature until the starting material is consumed.
-
Step 2: Stereoselective Hydrogenation. The crude imine is then dissolved in a suitable solvent like methanol or ethanol and subjected to hydrogenation in the presence of a palladium catalyst (e.g., 5% Pd/CaCO₃).[6] The hydrogenation is typically carried out at low hydrogen pressure (e.g., 0.5-2 Kg) and room temperature.[6][7]
-
Mechanistic Insight: The hydrogenation of the imine is highly stereoselective, favoring the formation of the cis isomer. The catalyst and reaction conditions are optimized to maximize the cis:trans ratio, which is crucial for the efficiency of the overall synthesis.[6]
-
Resolution of Racemic cis-Sertraline
The final and most critical step is the resolution of the racemic cis-amine to isolate the desired (1S, 4S)-enantiomer.
Procedure:
-
Step 1: Diastereomeric Salt Formation with D-(-)-Mandelic Acid. The crude racemic cis-amine is dissolved in a solvent such as ethyl acetate. D-(-)-Mandelic acid (approximately 0.5 equivalents) is added, and the mixture is stirred, often with gentle heating (e.g., 45-50 °C), for a period to allow for salt formation and equilibration.[6]
-
Expertise in Practice: The choice of D-(-)-mandelic acid is specific for the precipitation of the desired (1S, 4S)-sertraline as the less soluble diastereomeric salt.
-
-
Step 2: Isolation of the Sertraline Mandelate Salt. The mixture is cooled, and the precipitated (1S, 4S)-sertraline mandelate salt is collected by filtration. The salt is washed with a cold solvent to remove impurities.
-
Step 3: Liberation of (1S, 4S)-Sertraline (Sertraline Base). The isolated mandelate salt is suspended in a mixture of water and an organic solvent (e.g., ethyl acetate). A base, such as sodium hydroxide, is added to adjust the pH to >10, which liberates the free sertraline base into the organic layer.[8]
-
Step 4: Formation of Sertraline Hydrochloride. The organic layer containing the pure sertraline base is separated, washed, and then treated with a solution of hydrochloric acid to precipitate the final active pharmaceutical ingredient, sertraline hydrochloride.[5]
Data Presentation
Table 1: Physicochemical Properties of 2-Amino-2-(3,4-dichlorophenyl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(3,4-dichlorophenyl)acetic acid | PubChem[9] |
| CAS Number | 128349-50-8 | Santa Cruz Biotechnology[10] |
| Molecular Formula | C₈H₇Cl₂NO₂ | PubChem[9] |
| Molecular Weight | 220.05 g/mol | PubChem[9] |
Visualizations
Experimental Workflow for Sertraline Synthesis
Caption: Workflow for the stereoselective synthesis of Sertraline HCl.
Logical Relationship of Chiral Building Blocks
Caption: Synthetic utility of 3,4-dichlorophenyl chiral building blocks.
Conclusion
2-Amino-2-(3,4-dichlorophenyl)acetic acid and its synthetic precursors are highly valuable chiral building blocks in pharmaceutical development. The successful industrial synthesis of Sertraline serves as a powerful testament to the strategic importance of stereochemical control in drug manufacturing. The protocols and insights provided herein demonstrate that a thorough understanding of synthesis, resolution, and reaction mechanisms is paramount for leveraging these building blocks to their full potential. By explaining the causality behind each experimental step, we empower researchers to not only replicate these processes but also to innovate and adapt them for the synthesis of new chemical entities.
References
- US20070260090A1 - Highly Steroselective Synthesis of Sertraline.
-
A Highly Stereoselective Synthesis Of Sertraline - Quick Company. [Link]
- WO 2006/027658 A2 - A process for the preparation of sertraline hydrochloride polymorphic Form II.
- Process for preparing sertraline
- WO2004011413A1 - Sertraline.
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF - ResearchGate. [Link]
-
Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - MDPI. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review - SciSpace. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. [Link]
-
The Enantioselective Synthesis of α-Amino Acid... - McMaster Experts. [Link]
-
2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem. [Link]
-
Resolution processes - Kessels SA. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro . [Link]
-
SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID - CyberLeninka. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation . [Link]
Sources
- 1. Resolution processes [kesselssa.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 7. A Highly Stereoselective Synthesis Of Sertraline [quickcompany.in]
- 8. WO2004011413A1 - Sertraline - Google Patents [patents.google.com]
- 9. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | CAS 128349-50-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Analytical Characterization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl
Executive Summary
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (CAS: 128349-50-8), commonly referred to as 3,4-Dichlorophenylglycine (3,4-DCPG), is a critical non-proteinogenic amino acid intermediate. It serves as a chiral building block in the synthesis of peptide-mimetic drugs and specific agrochemicals.
Because of its zwitterionic nature and the presence of a chiral center at the
-
Reversed-Phase HPLC (RP-HPLC): For chemical purity and quantification of hydrophobic impurities (e.g., 3,4-dichloroaniline).
-
Chiral HPLC: For enantiomeric excess (ee) determination, critical for downstream stereoselective synthesis.
This guide provides a validated protocol for both, grounded in the physicochemical properties of the dichlorophenyl moiety.
Physicochemical Profiling & Strategy
To design a robust method, we must first understand the molecule's behavior in solution.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Phenylglycine backbone with 3,4-dichloro substitution.[1][2] | High hydrophobicity compared to standard glycine; requires high organic content for elution. |
| pKa Values | Carboxyl: ~2.1 | Critical: Mobile phase pH must be controlled. At pH > 3, the carboxylate ionizes, reducing retention on C18. |
| pKa Values | Amine: ~9.0 | At acidic pH (2.0–3.0), the amine is protonated ( |
| UV Max | ~220 nm (primary), ~260 nm (secondary) | 220 nm offers max sensitivity; 254 nm offers selectivity against non-aromatic buffers. |
| Solubility | Soluble in MeOH, Water/ACN mixes; limited in pure water. | Diluent must match the mobile phase organic ratio to prevent precipitation. |
Analytical Decision Matrix (Graphviz)
Figure 1: Strategic decision tree for selecting the appropriate analytical workflow based on data requirements.
Protocol A: Chemical Purity & Assay (RP-HPLC)
This method utilizes Ion-Suppression Reversed-Phase Chromatography . By maintaining the pH at 2.5, we suppress the ionization of the carboxylic acid (keeping it neutral) while the amine remains protonated. This ensures a single ionic species and sharp peak shape.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: The "Plus" or end-capped silica reduces tailing caused by the interaction of the free amine with silanol groups.
-
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detection: 220 nm (Quantification), 210-400 nm (Scan for impurities).
-
Injection Volume: 5 µL.
Gradient Program
The gradient is aggressive to elute the highly lipophilic 3,4-dichloroaniline impurity (a common degradation product).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Isocratic Hold (Equilibration) |
| 2.0 | 90 | 10 | Injection / Start |
| 15.0 | 40 | 60 | Ramp to elute hydrophobic impurities |
| 18.0 | 40 | 60 | Hold |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End of Run |
Standard & Sample Preparation
-
Diluent: Water:Acetonitrile (80:20 v/v).
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3,4-DCPG HCl into a 25 mL volumetric flask. Dissolve in ~15 mL diluent, sonicate for 5 mins, and make up to volume.
-
System Suitability Solution: Spike the Stock Solution with 0.5% 3,4-Dichloroaniline (CAS 95-76-1) to verify resolution.
Acceptance Criteria
-
Resolution (
): > 2.0 between 3,4-DCPG and any impurity. -
Tailing Factor (
): 0.8 – 1.5 (Critical for amino acids). -
RSD (n=6): < 1.0% for the main peak area.
Protocol B: Chiral Separation (Enantiomeric Purity)
Separating the enantiomers of phenylglycines is challenging due to the proximity of the amine and carboxyl groups to the chiral center. We utilize a Crown Ether stationary phase, which forms a host-guest complex specifically with the ammonium group (
Chromatographic Conditions
-
Column: Daicel Crownpak CR-I(+) (150 mm x 3.0 mm, 5 µm).
-
Mechanism:[5] The 18-crown-6 ether ring complexes with the primary amine. The chiral fit determines retention.
-
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (90:10).
-
Note: Perchloric acid is preferred over phosphoric acid for Crownpak columns to minimize background absorption and improve peak shape.
-
-
Flow Rate: 0.4 mL/min (Lower flow rate for 3.0 mm ID column).
-
Temperature: 25°C (Lower temperature often improves chiral resolution).
-
Detection: 220 nm.
Alternative (Polysaccharide) Method
If a Crownpak column is unavailable, a Chiralpak IA (Immobilized Amylose) column can be used under Normal Phase conditions:
-
Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).
-
Note: The TFA is essential to suppress the amine interaction with the silica backbone.
Impurity Profiling & Degradation Pathways
Understanding the "why" behind the impurities is essential for process control.
Key Impurities
-
3,4-Dichloroaniline: The starting material for the Strecker synthesis or a decarboxylation degradation product. Highly toxic.
-
3,4-Dichlorobenzaldehyde: Intermediate in synthesis.
-
Positional Isomers: 2,3-Dichlorophenylglycine or 2,4-Dichlorophenylglycine (arising from impure starting aniline).
Degradation Mechanism Diagram
Figure 2: Potential degradation pathways leading to known impurities.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+). Available at: [Link] (Accessed Oct 2023).
-
U.S. EPA. Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TSP/MS or UV. (General guidance for chlorinated aromatics). Available at: [Link]
-
PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Sigma-Aldrich. Specification Sheet: 3,4-Dichlorophenylglycine. (Used for solubility and pKa reference).[6]
Disclaimer: This protocol is intended for research and development purposes. Full validation according to ICH Q2(R1) guidelines is required before application in a GMP environment.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Coupling of 2-Amino-2-(3,4-dichlorophenyl)acetic acid
Topic: Reaction Conditions for Coupling 2-Amino-2-(3,4-dichlorophenyl)acetic acid Content Type: Application Note & Protocol Guide Role: Senior Application Scientist
Molecule ID: 3,4-Dichlorophenylglycine (3,4-Cl
Executive Summary
The coupling of 2-Amino-2-(3,4-dichlorophenyl)acetic acid (hereafter referred to as 3,4-Cl
Standard coupling protocols (e.g., HBTU/DIPEA) often result in 10–40% racemization due to base-mediated proton abstraction and subsequent formation of a pseudo-aromatic 5(4H)-oxazolone intermediate. This guide outlines a high-fidelity protocol utilizing COMU/Oxyma or T3P with weak bases (Collidine/TMP) to suppress this pathway, ensuring enantiomeric excesses (ee) >98%.
Mechanistic Insight: The "Benzylic Trap"
To successfully couple 3,4-Cl
Pathway Analysis
When the carboxyl group is activated (forming an active ester), the carbonyl oxygen of the N-protecting group (carbamate) can attack the activated carbonyl, forming an oxazolone.[1] In the presence of a base (like DIPEA), the
Figure 1: The mechanism of racemization. The 3,4-dichloro substitution accelerates the transition from Oxazolone to the achiral Enol form.
Strategic Recommendations
A. Coupling Reagents[1][2][3][4][5][6][7][8][9][10]
-
Preferred: COMU / Oxyma Pure: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) acts as a safer, more efficient alternative to HATU. It generates the Oxyma active ester, which is less prone to racemization than OBt esters.
-
Alternative: T3P (Propylphosphonic Anhydride): Excellent for sterically hindered couplings.[2] It operates well in low-dielectric solvents (EtOAc, DCM) which naturally suppress charge-separation required for racemization.
B. Base Selection (Critical)[4]
-
Avoid: DIPEA, TEA, NMM. These are too basic (pKa ~10-11) and will deprotonate the
-carbon. -
Use: 2,4,6-Trimethylpyridine (TMP/Collidine) (pKa ~7.4). Its steric bulk prevents it from accessing the
-proton while still neutralizing the acid generated during activation.
C. Solvent Systems[5][10][11]
-
Preferred: DCM (Dichloromethane) or DMF/DCM mixtures. Lower polarity solvents stabilize the non-ionic forms and discourage proton transfer.
-
Temperature: Strict control at 0°C during activation is mandatory.
Experimental Protocols
Protocol 1: Coupling 3,4-Cl -Phg as the Carboxyl Component (Activation)
Use this when attaching 3,4-Cl
Reagents:
-
Fmoc-3,4-Cl
-Phg-OH (1.0 equiv) -
COMU (1.0 equiv)
-
Oxyma Pure (1.0 equiv)
-
2,4,6-Trimethylpyridine (TMP) (2.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Preparation: Dissolve Fmoc-3,4-Cl
-Phg-OH (0.1 mmol) and Oxyma Pure (0.1 mmol) in 1 mL anhydrous DMF. -
Cooling: Chill the solution to 0°C in an ice bath.
-
Activation: Add COMU (0.1 mmol) followed immediately by TMP (0.2 mmol).
-
Note: Do not pre-activate for more than 30 seconds. The active ester is unstable.
-
-
Coupling: Immediately add this mixture to the amine component (resin-bound or free amine).
-
Incubation: Allow to react at 0°C for 30 minutes , then warm to room temperature for 1–2 hours.
-
Wash: Filter and wash resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling to 3,4-Cl -Phg as the Amine Component (Nucleophile)
Use this when attaching an amino acid TO the N-terminus of 3,4-Cl
Challenge: The nucleophilicity of the amine is reduced by the electron-withdrawing phenyl ring. Steric hindrance is high.
Reagents:
-
HATU (3.0 equiv)
-
HOAt (3.0 equiv) - Crucial additive for steric hindrance
-
DIPEA (6.0 equiv) - Stronger base is permissible here as the Phg is not being activated.
Step-by-Step:
-
Pre-activation: Dissolve the incoming amino acid, HATU, and HOAt in DMF.[5] Add DIPEA.
-
Coupling: Add the activated mixture to the resin-bound 3,4-Cl
-Phg. -
Double Coupling: Due to low nucleophilicity, perform this coupling twice (2 x 1 hour).
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (primary amines) to ensure completion. If the amine is on a secondary carbon (which it is), the Chloranil test is more reliable.
Data Summary & Comparison
| Parameter | Standard Protocol (HBTU/DIPEA) | Optimized Protocol (COMU/TMP) | T3P Protocol (Soln. Phase) |
| Coupling Reagent | HBTU / HATU | COMU | T3P (50% in EtOAc) |
| Base | DIPEA (pKa 10.5) | TMP (pKa 7.4) | N-Methylmorpholine / TMP |
| Racemization Risk | High (10-40%) | Low (<1%) | Very Low (<0.5%) |
| Reaction Temp | RT | 0°C | 0°C |
| Yield | Moderate (Side reactions) | High | High |
Workflow Visualization
Figure 2: Decision tree for selecting the correct coupling conditions based on the role of the amino acid.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science. (Highlighted the efficacy of COMU/TMP for Phg derivatives).
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerization coupling reagent. Organic Process Research & Development.
-
BenchChem Protocols. (2025). Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid in Peptide Synthesis.
Sources
Troubleshooting & Optimization
"troubleshooting chiral resolution of 2-Amino-2-(3,4-dichlorophenyl)acetic acid"
Technical Support Center: Troubleshooting Chiral Resolution of 2-Amino-2-(3,4-dichlorophenyl)acetic acid
Introduction: The Stereochemical Challenge
2-Amino-2-(3,4-dichlorophenyl)acetic acid (also known as 3,4-dichlorophenylglycine) is a critical non-proteinogenic amino acid intermediate.[1] Its enantiopure form—typically the (S)-enantiomer—is frequently employed as a chiral building block in the synthesis of peptide-based therapeutics, thrombin inhibitors, and semi-synthetic antibiotics.[1]
Achieving high enantiomeric excess (ee > 99%) with this molecule is notoriously difficult due to the electron-withdrawing nature of the 3,4-dichloro substitution, which affects the pKa of the amino group and the solubility profile of diastereomeric salts.[1]
This guide provides a systematic troubleshooting framework for the three primary resolution methodologies: Classical Diastereomeric Crystallization , Enzymatic Resolution , and Chiral Chromatography .[1]
Module 1: Classical Resolution (Diastereomeric Salt Formation)
This is the most scalable method for multi-gram to kilogram batches. The core principle relies on the solubility difference between the diastereomeric salts formed with a chiral acid.
Standard Protocol Starting Point
-
Resolving Agent: (+)-Tartaric acid or (+)-10-Camphorsulfonic acid (CSA).[1]
-
Solvent System: Ethanol/Water (90:10 to 70:30 v/v) or Methanol/IPA.
-
Stoichiometry: 0.5 to 1.0 equivalents of resolving agent.
Troubleshooting Guide
Q1: The reaction mixture turns into a sticky oil ("Oiling Out") instead of crystallizing. How do I fix this?
Root Cause: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve.[1] This is common with dichlorophenyl derivatives due to their lipophilicity. [1] Corrective Actions:
Reduce Concentration: Dilute the reaction by 20-30%. High supersaturation favors oiling.
Change Solvent Polarity: If using EtOH/Water, increase the ethanol content. Oiling often happens when the salt is too hydrophobic for the water-rich phase. [1] 3. Seeding: This is critical. Add seed crystals of the pure diastereomeric salt at the cloud point (just before oiling would occur). If you lack seeds, scratch the flask wall or use a sonication probe to induce nucleation. 4.[1] Slow Cooling: Rapid cooling traps impurities and promotes oiling. Use a controlled ramp (e.g., 5°C/hour).
Q2: I obtained crystals, but the enantiomeric excess (ee) is low (< 80%).
Root Cause: Eutectic composition entrapment or non-selective precipitation. [1] Corrective Actions:
Recrystallization: Do not discard. Recrystallize the salt from the same solvent system but at a lower concentration. The ee typically jumps from 80% to >98% in one recrystallization.
The "Pope-Peachy" Method: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (like HCl) or base. This forces the "wrong" enantiomer to remain in solution as the highly soluble chloride salt, while the "right" enantiomer precipitates as the chiral salt. 3.[1] Switch Resolving Agent: If Tartaric acid fails, switch to (+)-10-Camphorsulfonic acid (CSA) or Mandelic acid .[1] The sulfonate salts of phenylglycines often crystallize better than carboxylates.
Q3: The yield is significantly lower than expected (< 30%).
Root Cause: The solubility difference between the (
) and () salts is too small, or the desired salt is too soluble. Corrective Actions:
Anti-solvent Addition: After the initial crystallization, slowly add a non-polar anti-solvent like MTBE or Ethyl Acetate to drive further precipitation. 2.[1] pH Adjustment: For amino acids, ensuring the zwitterionic form or the cationic form is stable is crucial.[1] Verify that the stoichiometry of the acid matches the amine.
Module 2: Enzymatic Resolution (Biocatalysis)
Enzymatic methods are "greener" and often yield higher optical purity in a single step, though they require careful pH control.[1]
Standard Protocol Starting Point
-
Enzyme: Penicillin G Acylase (PGA) or Lipase (e.g., CAL-B).[1]
-
Substrate: N-acetyl- or N-phenylacetyl- derivative of the racemic amino acid (for PGA) or the methyl ester (for Lipase).[1]
-
Medium: Aqueous buffer (pH 7-8) or Organic solvent (for esterification).[1]
Troubleshooting Guide
Q4: The reaction starts fast but conversion stalls at ~30-40%.
Root Cause: Product inhibition or pH drift.[1] The release of the free amino acid alters the pH, moving it outside the enzyme's optimal window. [1] Corrective Actions:
Titration (pH Stat): Use an autotitrator to continuously add base (NaOH) to maintain pH 7.5-8.0.
Remove Product: If the product inhibits the enzyme, run the reaction in a biphasic system (Water/MTBE) where the product extracts into the organic phase (if ester) or stays aqueous while the substrate is sequestered.
Q5: The enzyme shows no activity on the 3,4-dichloro substrate.
Root Cause: Steric hindrance from the bulky 3,4-dichloro substitution prevents the molecule from fitting into the enzyme active site. [1] Corrective Actions:
Screen Enzymes: PGA is specific for phenylacetic side chains. If it fails, try Aminoacylase I (from Aspergillus melleus) which hydrolyzes N-acetyl amino acids. [1] 2. Substrate Engineering: Switch from the N-acetyl derivative to the N-chloroacetyl derivative; the latter is often hydrolyzed much faster by acylases.[1]
Module 3: Analytical Troubleshooting (Chiral HPLC)
You cannot fix what you cannot measure. Accurate analytics are the foundation of resolution.
Recommended Methods
| Column Type | Stationary Phase | Mobile Phase Mode | Notes |
| Crown Ether | Crownpak CR(+) | Aqueous (pH 1.5 - 2.[1]0) | Best for free amino acids. Requires acidic mobile phase (HClO4). |
| Teicoplanin | Chirobiotic T | Methanol/Water/Acid | Excellent for phenylglycine analogs. |
| Pirkle-Type | Whelk-O 1 | Hexane/IPA | Requires derivatization (e.g., N-Boc protection) before injection.[1] |
Troubleshooting Guide
Q6: I see peak splitting or "shouldering" on the HPLC chromatogram.
Root Cause: Mismatch between the sample solvent and mobile phase, or pH instability. Corrective Actions:
Dissolve in Mobile Phase: Always dissolve your sample in the mobile phase. If the mobile phase is pH 1.5 (Crownpak), do not inject a sample dissolved in neutral water or methanol.
Temperature Control: Chiral recognition is temperature-dependent.[1] Lowering the column temperature to 10-15°C often improves resolution (Rs).[1]
Visual Workflow: Resolution Decision Tree
The following diagram illustrates the logical flow for selecting and optimizing the resolution strategy.
Caption: Decision tree for selecting and troubleshooting the resolution of 3,4-dichlorophenylglycine.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid: Chiral Resolution and Properties. Retrieved from
-
Phenomenex. (2024). Direct Separation of Chiral Amino Acids by Ligand Exchange (Chirex 3126). Technical Note TN-1005. Retrieved from
-
Santa Cruz Biotechnology. (2024). 2-Amino-2-(3,4-dichlorophenyl)acetic acid Product Data Sheet. CAS 128349-50-8.[1][3][4] Retrieved from [1]
-
Sigma-Aldrich. (2024). (3,4-Dichlorophenyl)glycine Product Information. CAS 65051-17-4.[1][5] Retrieved from [1]
-
Google Patents. (2013). US8604061B2: 2-aminooxazolines as TAAR1 ligands (Discusses synthesis from DL-3,4-dichlorophenylglycine).[1] Retrieved from [1][6]
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | CAS 128349-50-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]
"degradation pathways of 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride"
Internal Knowledge Base & Troubleshooting Portal
Status: Active Subject: Stability Profile & Degradation Pathways of 3,4-Dichlorophenylglycine HCl Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (also known as 3,4-Dichlorophenylglycine HCl) is a non-proteinogenic amino acid often used as a chiral building block in peptide synthesis and API development.
Critical Quality Attribute (CQA) Warning:
Unlike standard alkyl amino acids (e.g., Alanine), this compound is exceptionally prone to racemization . The electron-withdrawing nature of the 3,4-dichloro-substituted phenyl ring significantly increases the acidity of the
Module 1: Troubleshooting Common Degradation Issues
Ticket #1042: "My Enantiomeric Excess (ee) dropped from 99% to 92% during workup."
Diagnosis: Base-Catalyzed Racemization.
Technical Insight:
The 3,4-dichlorophenyl group acts as an electron sink. This inductive effect (-I) pulls electron density away from the
The Mechanism:
-
Deprotonation: Base removes the
-proton. -
Planarization: The molecule forms an achiral enolate stabilized by the aromatic ring.
-
Reprotonation: The proton returns from either face, resulting in a racemic mixture (D/L).
Corrective Protocol: pH-Controlled Workup
-
Acidify Immediately: Quench reactions into cold 0.5 M HCl or KHSO₄ (pH < 3).
-
Avoid Strong Bases: Do not use NaOH or KOH for extraction. Use dilute NaHCO₃ only if strictly necessary and keep contact time < 5 minutes at
. -
Solvent Choice: Avoid dipolar aprotic solvents (DMF, DMSO) with bases, as they enhance basicity and accelerate racemization.
Ticket #1045: "We see a new impurity peak and gas evolution during drying."
Diagnosis: Thermal Decarboxylation. Technical Insight: Phenylglycines are thermally less stable than alkyl amino acids. The "push-pull" electronic system facilitates the loss of CO₂. This is often catalyzed by the presence of trace aldehydes or ketones (forming Schiff bases) or metal ions.
-
Degradant: 3,4-Dichlorobenzylamine.
-
Observation: Mass loss corresponds to CO₂ (MW 44).
Corrective Protocol: Thermal Stress Test
-
Setup: Place 50 mg of sample in a sealed headspace vial.
-
Stress: Heat to 80°C for 4 hours.
-
Analysis: Analyze headspace by GC-MS or dissolve solid for HPLC.
-
Pass Criteria: < 0.5% increase in the amine impurity (RRT ~0.4-0.6 depending on method).
-
Ticket #1048: "The white powder turned slightly yellow/pink on the bench."
Diagnosis: Photolytic Dechlorination & Oxidation. Technical Insight: Chlorinated aromatics are susceptible to UV-induced homolysis of the C-Cl bond. The resulting radical can couple or oxidize, leading to colored quinoid species.
-
Pathway: UV light (
nm) excites the aromatic ring Homolytic cleavage of C-Cl Formation of aryl radical Hydrogen abstraction or polymerization.
Corrective Protocol: Light Protection
-
Store exclusively in amber glass.
-
Wrap reaction vessels in aluminum foil during synthesis.
Module 2: Visualizing the Pathways
The following diagram maps the causality between stress conditions and specific degradation products.
Figure 1: Mechanistic degradation tree showing the three primary pathways: Racemization (Base), Decarboxylation (Heat), and Dechlorination (Light).
Module 3: Analytical Reference Data
Use this table to identify impurities in your HPLC/UPLC traces.
| Degradation Type | Stress Condition | Primary Degradant | Relative Retention Time (Approx)* | Detection Characteristic |
| Racemization | Basic pH (>8.0), warm | (R)-Enantiomer (if (S) is parent) | 1.0 (requires Chiral Column) | Same UV spectrum as parent |
| Decarboxylation | Heat (>60°C), Acidic | 3,4-Dichlorobenzylamine | ~0.4 - 0.6 | Loss of Carbonyl band in IR |
| Photolysis | UV Light / Sunlight | Monochloro-phenylglycine | ~0.8 - 0.9 | Shift in UV |
| Oxidation | Air exposure (liquid) | N-oxide / Imine oligomers | > 1.2 (Late eluting) | Broad, tailing peaks |
*Note: RRT values are estimates based on standard C18 Reverse Phase gradients (Water/ACN/TFA). Actual values depend on your specific method.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use this compound in Fmoc-Solid Phase Peptide Synthesis (SPPS)? A: Yes, but with extreme caution. Standard Fmoc removal (20% Piperidine) is basic enough to cause significant racemization of the phenylglycine residue anchored to the resin.
-
Recommendation: Use "softer" bases like Piperazine or add HOBt (1-Hydroxybenzotriazole) to the deprotection cocktail to suppress racemization [1].
Q: Why is the HCl salt preferred over the free amino acid? A: The zwitterionic free amino acid is high-melting and insoluble in most organic solvents. The HCl salt protonates the amine, preventing internal salt formation, improving solubility in polar organic solvents, and protecting the amine from oxidative attack.
Q: How should I store the reference standard? A:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Under Argon or Nitrogen (Hygroscopic).
-
Container: Amber vial (Photosensitive).
References
-
Behnam, M. A., et al. (2015). "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Royal Society of Chemistry Advances, 5, 2561-2575. Link
-
Grounding: Establishes the high susceptibility of phenylglycine derivatives to racemization compared to alkyl amino acids.[1]
-
-
Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 58(23), 2244-2247. Link
- Grounding: Provides specific protocols for handling phenylglycine coupling and deprotection to minimize chiral loss.
-
Hollender, J., et al. (1997).[2] "Microbial degradation of 2,4-dichlorophenoxyacetic acid and structural analogs." Applied and Environmental Microbiology. Link
- Grounding: Validates the dechlorination pathways of dichlorophenyl moieties under environmental/stress conditions.
-
Wade, L.G. (2013). Organic Chemistry. "Decarboxylation of Amino Acids."[3][4][5][6][7] Pearson Education.
-
Grounding: General mechanism for thermal decarboxylation of alpha-amino acids.[7]
-
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. 2,4-Dichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Impurity Profiling of 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
Welcome to the technical support resource for the impurity profiling of 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the identification, quantification, and control of impurities in this active pharmaceutical ingredient (API). Our approach integrates regulatory expectations with robust scientific principles to ensure the quality, safety, and efficacy of your final drug product.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the impurity profile of this compound.
Q1: What are the primary sources and types of impurities I should expect for this specific API?
A1: Impurities in any API are typically classified into three categories: organic impurities, inorganic impurities, and residual solvents. For this compound, a chemically synthesized amino acid, you should anticipate a specific impurity profile stemming from its manufacturing process and potential degradation pathways.[1]
-
Process-Related Impurities: These arise from the synthetic route. While the exact synthesis may be proprietary, common methods for α-amino acid synthesis (e.g., variations of the Strecker synthesis) can introduce specific impurities.[2] Potential process-related impurities include:
-
Starting Materials: Unreacted precursors such as 3,4-dichlorobenzaldehyde or 2,4-dichlorophenol.[3][4]
-
Intermediates: Incompletely reacted intermediates from the synthetic pathway.
-
By-products: Resulting from side reactions, such as over-chlorination leading to trichlorophenyl analogues or incomplete reactions.
-
Enantiomeric Impurity: As the molecule is chiral, the corresponding (R)- or (S)-enantiomer is a critical impurity to monitor and control.[5]
-
-
Degradation Products: These form during storage or manufacturing due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[6] Forced degradation studies are essential to identify these potential degradants.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed. These are monitored using Gas Chromatography (GC).
Q2: What are the regulatory thresholds for reporting and identifying impurities?
A2: The International Council for Harmonisation (ICH) provides clear guidelines. Specifically, ICH Q3A(R2) outlines the thresholds for new drug substances.[7] The key thresholds are:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[8]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[7]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[9]
Q3: Which analytical techniques are most suitable for profiling this API?
A3: A multi-technique approach is necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary workhorse for separation and quantification of non-volatile organic impurities. Its robustness and precision make it ideal for routine quality control.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification.[12][13] It provides molecular weight and structural information, which is crucial for characterizing unknown peaks detected by HPLC-UV.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for the identification and quantification of volatile impurities and residual solvents.[15][16] Headspace GC-MS is a common and effective configuration for this purpose.[17]
-
Chiral Chromatography: Specialized HPLC methods using chiral columns are required to separate and quantify the unwanted enantiomer.[5]
Section 2: Experimental Protocols & Workflows
Here, we provide detailed, self-validating protocols for the key analytical methods.
Overall Impurity Profiling Workflow
The logical flow of impurity analysis is critical for efficiency and thoroughness. The process begins with high-sensitivity detection and separation, followed by identification and final quantification.
Caption: A structured workflow ensures all impurities are detected, identified, and quantified according to regulatory standards.
Protocol 1: HPLC-UV Method for Separation and Quantification
Objective: To separate and quantify process-related and degradation impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for the dichlorophenyl moiety, while the polar-embedded amino and carboxylic acid groups ensure good peak shape and interaction with the aqueous mobile phase.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Rationale: The acid suppresses the ionization of the carboxylic acid group, improving retention and peak symmetry.
-
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is crucial to elute both early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.
Time (min) % Solvent B 0 5 25 90 30 90 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 230 nm and 280 nm (or PDA scan from 200-400 nm).
-
Rationale: The dichlorophenyl ring provides strong UV absorbance. Using a Photo Diode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for each impurity.
-
-
Sample Preparation: Dissolve the API in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Rationale: This solvent mixture ensures complete dissolution of the hydrochloride salt and is compatible with the mobile phase to prevent peak distortion.
-
Protocol 2: LC-MS Method for Impurity Identification
Objective: To determine the molecular weight and obtain structural fragments of unknown impurities.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.[18]
-
LC Conditions: Use the same HPLC method as described in Protocol 1 to ensure chromatographic correlation.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Rationale: ESI is a soft ionization technique suitable for polar molecules. The amino group will readily ionize in positive mode ([M+H]⁺), while the carboxylic acid will ionize in negative mode ([M-H]⁻). Running both modes provides comprehensive data.
-
-
MS Scan Mode:
-
Full Scan (MS1): Acquire data from m/z 100-1000 to determine the accurate mass of the parent ions. The presence of two chlorine atoms will produce a characteristic M, M+2, M+4 isotopic pattern, which is a powerful confirmation tool.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the impurity parent ions to elucidate their structure. Comparing the fragmentation pattern of an impurity to that of the main API can reveal how they are structurally related.[14]
-
Section 3: Troubleshooting Guide
This section provides solutions to common issues encountered during analysis.
Q4: My HPLC chromatogram shows broad or tailing peaks for the API and its impurities. What is the cause and how can I fix it?
A4: Poor peak shape is a common issue, often related to secondary interactions or mismatched conditions.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Mobile Phase pH | The amino acid is zwitterionic. If the mobile phase pH is not optimal, interactions between the ionized molecule and residual silanols on the column can cause tailing. | 1. Adjust pH: Ensure the mobile phase pH is low (e.g., 2.5-3.0 with formic or phosphoric acid) to fully protonate the carboxylic acid group. 2. Check Buffer Capacity: Ensure your buffer concentration is sufficient if you are using one. |
| Column Degradation | The stationary phase may be degraded, or the column may be contaminated with strongly retained compounds from previous injections. | 1. Flush the Column: Wash with a strong solvent like isopropanol. 2. Reverse Flush: Flush the column in the reverse direction (disconnect from the detector first). 3. Replace Column: If washing fails, the column may have reached the end of its lifespan. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. | 1. Match Solvents: Dissolve the sample in the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B). 2. Reduce Injection Volume: A smaller injection volume can minimize the effect of solvent mismatch. |
Q5: I have detected an unknown peak that is above the identification threshold. What is the logical process to identify it?
A5: Identifying an unknown requires a systematic approach combining chromatographic and spectrometric data.
Caption: A systematic workflow for identifying unknown impurities using high-resolution mass spectrometry and confirmatory synthesis.
References
-
Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Deswater. [Link]
-
Vanhee, C., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Sciensano. [Link]
-
Bielik, A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]
-
International Agency for Research on Cancer (IARC). (2017). 2,4-DICHLOROPHENOXYACETIC ACID. IARC Publications. [Link]
-
Jordi Labs. (n.d.). GC MS Volatile Impurity Testing. Jordi Labs. [Link]
-
Brückner, H. (2005). Impurity profile of amino acids? ResearchGate. [Link]
-
Tran, T. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
- Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Nguyen, T. H. T., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed Central. [Link]
-
Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. IJPBMS. [Link]
-
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]
-
International Council for Harmonisation (ICH). (2006). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). ICH. [Link]
-
Amirav, A., et al. (2020). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Sagel, V. N., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]
-
Kumar, V., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]
-
Li, S., et al. (2020). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS One. [Link]
-
Schletter, J., et al. (2021). Investigation of Impurities in Peptide Pools. MDPI. [Link]
-
Wang, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
-
Centers for Disease Control and Prevention (CDC). (2017). 2,4-Dichlorophenoxyacetic Acid. CDC. [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. [Link]
-
U.S. Food & Drug Administration (FDA). (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
-
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu. [Link]
-
Tsvetkova, B., & Tsvetkov, T. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
-
LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Patel, R. M., et al. (2023). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Pharmaffiliates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. deswater.com [deswater.com]
- 11. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. testinglab.com [testinglab.com]
- 16. researchtrendsjournal.com [researchtrendsjournal.com]
- 17. labcompare.com [labcompare.com]
- 18. hpst.cz [hpst.cz]
"challenges in scaling up 2-Amino-2-(3,4-dichlorophenyl)acetic acid synthesis"
Current Status: Operational Topic: Process Chemistry & Scale-Up Support Target Molecule: 2-Amino-2-(3,4-dichlorophenyl)acetic acid (3,4-Dichlorophenylglycine) CAS: 128349-50-8
Introduction: The Scale-Up Landscape
Welcome to the technical support hub for 3,4-dichlorophenylglycine synthesis. This molecule presents a classic " deceptive simplicity" in process chemistry. While the core connection—adding an amine and a carboxylic acid to a dichlorophenyl ring—is textbook, scaling it reveals three critical bottlenecks:
-
The Cyanide Hazard: Managing cyanide inventory and off-gassing at kilogram scale.
-
The Hydrolysis Wall: The thermodynamic stability of the intermediate hydantoin (if using Bucherer-Bergs) or nitrile (if using Strecker).
-
The Solubility Trap: The 3,4-dichloro moiety significantly increases lipophilicity compared to unsubstituted phenylglycine, complicating aqueous workups and isoelectric precipitation.
This guide prioritizes the Bucherer-Bergs route as it is generally safer and more robust for scale-up than the Strecker synthesis, producing a crystalline hydantoin intermediate that serves as a purification handle.
Module 1: Route Selection & Safety Architecture
Before starting your batch, confirm your route aligns with your facility's safety capabilities.
Decision Matrix: Strecker vs. Bucherer-Bergs
| Feature | Bucherer-Bergs Protocol | Strecker Protocol |
| Reagents | Ketone/Aldehyde + (NH₄)₂CO₃ + NaCN | Aldehyde + NH₄Cl + NaCN |
| Intermediate | Hydantoin (Solid, stable, purifiable) | Aminonitrile (Oil/Solid, unstable, toxic) |
| Safety Profile | Moderate (CO₂ evolution buffers pH) | High Risk (Exothermic, HCN potential) |
| Purification | Crystallization of hydantoin (High rejection of impurities) | Difficult (often requires chromatography or immediate hydrolysis) |
| Scale-Up Rec. | Preferred for >100g batches | Reserved for flow chemistry setups |
Workflow Visualization
Caption: Logical flow for selecting the synthesis route based on facility constraints and intermediate stability.
Module 2: The Bucherer-Bergs Reaction (Hydantoin Formation)[1]
The Issue: Users often report low conversion or "oiling out" of the intermediate.
The Science: The 3,4-dichloro substitution makes the aldehyde highly reactive, but it also lowers the solubility of the intermediate in the standard EtOH/Water solvent system. If the concentration of ethanol is too high, the carbonate salts precipitate, stalling the reaction. If too low, the aldehyde oils out.
Troubleshooting Guide
Q: My reaction mixture turned dark brown/black. Is the batch lost?
-
Diagnosis: This is likely polymerization of the 3,4-dichlorobenzaldehyde (aldol-type condensations) or cyanide decomposition due to high pH.
-
Fix:
-
Ensure you are using Ammonium Carbonate in excess (3-4 eq). It acts as a buffer (pH ~8-9).[1]
-
Do not add strong bases (NaOH/KOH) at this stage.
-
Protocol Adjustment: Pre-mix the aldehyde in ethanol, then add the carbonate/cyanide water solution slowly at 40°C before ramping to 60-70°C.
-
Q: The hydantoin isn't precipitating upon acidification.
-
Diagnosis: The 3,4-dichloro group makes the hydantoin more lipophilic. It might be staying in the ethanolic phase even after acidification.
-
Fix:
-
Distill off the ethanol before acidification.
-
Dilute with water.
-
Acidify to pH 2-3. The 5-(3,4-dichlorophenyl)hydantoin should crash out as a white/off-white solid.
-
Module 3: The Hydrolysis Bottleneck (Ring Opening)
The Issue: This is the hardest step. The hydantoin ring is thermodynamically stable. Standard reflux (100°C) often yields <50% conversion even after 48 hours.
The Science: In strong base, the hydantoin deprotonates (pKa ~9-10) to form an anion. This anion is electron-rich and repels the hydroxide nucleophile, significantly slowing down the ring-opening mechanism (Coulombic repulsion) [1].
Optimization Protocol: High-Temperature Hydrolysis
To overcome the repulsion, you need energy.
| Parameter | Standard Condition (Avoid) | Optimized Scale-Up Condition |
| Reagent | 6M HCl (Acidic) | 3M - 5M NaOH (Alkaline) |
| Temperature | 100°C (Reflux) | 130°C - 150°C (Pressure Vessel) |
| Pressure | Atmospheric | 3 - 5 bar |
| Time | 48+ hours | 4 - 6 hours |
| Conversion | ~40-60% | >95% |
Q: I see a new impurity at RRT 0.85 after hydrolysis.
-
Diagnosis: Decarboxylation. The resulting amino acid can lose CO₂ if the temperature is too high (>160°C) or if the quench is too exothermic, leading to 3,4-dichlorobenzylamine.
-
Fix: Control the temperature strictly (135°C is the sweet spot).
Module 4: Isolation & Purification (The Isoelectric Trap)
The Issue: "I neutralized the solution, but my product yield is 20%."
The Science: Amino acids are zwitterions. They are most insoluble at their Isoelectric Point (pI). For 3,4-dichlorophenylglycine, the electron-withdrawing chlorines lower the pKa of the amine group, shifting the pI slightly acidic compared to phenylglycine.
Isolation Workflow
-
Cool the hydrolysis mixture to 20°C.
-
Filter to remove any unreacted hydantoin (insoluble in cold water/base mixture if not fully deprotonated, but usually soluble; if solids are present, they are likely impurities).
-
Slow Acidification: Use 6M HCl.
-
Target pH: Adjust precisely to pH 5.5 - 6.0 .
-
Note: Going to pH 1 will redissolve the product as the hydrochloride salt.
-
Note: Staying at pH 9 keeps it as the sodium salt.
-
-
Aging: Stir the slurry for 2-3 hours to transform the amorphous precipitate into filterable crystals.
Process Diagram: Downstream Processing
Caption: Critical downstream steps emphasizing the isoelectric point targeting.
Module 5: Enantiomeric Purity (Advanced)
If your application requires the (S)- or (R)- enantiomer (common for pharmaceutical intermediates), chemical synthesis produces a racemate (50:50 mixture).
Scale-Up Recommendation: Do not attempt classical resolution (diastereomeric salt formation) as your primary route unless cost is irrelevant. It is inefficient (max 50% yield).
Preferred Route: Dynamic Kinetic Resolution (DKR) Use a "Hydantoinase" enzyme process.
-
Enzyme 1 (Hydantoinase): Selectively opens the ring of the (S)-hydantoin to the (S)-carbamoyl acid.
-
Enzyme 2 (Racemase): Continuously converts the unreacted (R)-hydantoin into the (S)-hydantoin.
-
Result: 100% theoretical yield of the (S)-amino acid [2].
References
-
Ware, E. (1950).[2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2] Link
-
Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology, 51, 293–309. Link
-
Alfa Chemistry. "Bucherer-Bergs Reaction Protocol and Safety." Link
-
Sigma-Aldrich. "Product Specification: (3,4-Dichlorophenyl)glycine." Link
Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always verify protocols with your internal EHS (Environment, Health, and Safety) department before scaling up reactions involving cyanide or high-pressure vessels.
Sources
Technical Support Center: Chiral Resolution of 2-Amino-2-(3,4-dichlorophenyl)acetic acid
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the chiral resolution of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. This non-proteinogenic amino acid is a critical building block in synthesizing various pharmaceutical compounds, making the efficient separation of its enantiomers a crucial step. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the challenges of its chiral resolution. We will explore effective alternative resolving agents, troubleshoot common experimental hurdles, and provide detailed protocols to streamline your workflow.
Frequently Asked Questions (FAQs): Selecting an Alternative Resolving Agent
Question: We are currently using a tartaric acid derivative for the resolution of (±)-2-Amino-2-(3,4-dichlorophenyl)acetic acid, but the resolution is inefficient. What are some effective alternative resolving agents?
Answer: While tartaric acid and its derivatives are common choices, their effectiveness can be highly substrate-dependent. For a substituted phenylglycine derivative like yours, the steric and electronic properties of the resolving agent are critical for forming diastereomeric salts with significantly different solubilities. Based on literature and internal studies, several classes of resolving agents have shown promise:
-
Mandelic Acid Derivatives: Specifically, (S)-(-)-Mandelic acid can be an effective resolving agent for racemic amino acids. The aromatic ring in mandelic acid can engage in π-π stacking interactions with the dichlorophenyl ring of your compound, which can enhance the chiral recognition and the crystallinity of the resulting diastereomeric salt.
-
Camphorsulfonic Acid (CSA): Both (1R)-(-)-10-Camphorsulfonic acid and (1S)-(+)-10-Camphorsulfonic acid are strong acids that readily form salts with amino acids. Their rigid bicyclic structure provides a well-defined chiral environment that can lead to efficient discrimination between the enantiomers of your target compound.
-
N-Acylated Amino Acids: Chiral N-acetyl or N-benzoyl amino acids, such as N-Acetyl-L-phenylalanine, can also serve as effective resolving agents. The multiple interaction points (hydrogen bonding, ionic, and hydrophobic) can contribute to the formation of stable, easily separable diastereomeric salts.
The selection of the optimal agent often requires empirical screening, as subtle changes in the substrate structure can significantly impact the outcome of the resolution.
Question: What is the underlying mechanism of chiral resolution by diastereomeric salt formation?
Answer: The fundamental principle of this technique is the conversion of a pair of enantiomers, which have identical physical properties (e.g., solubility), into a pair of diastereomers, which have different physical properties.
Here's the step-by-step logic:
-
Reaction: Your racemic amino acid (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral resolving agent (e.g., R'-acid).
-
Formation of Diastereomers: This reaction forms two diastereomeric salts: (R-acid, R'-base) and (S-acid, R'-base).
-
Difference in Physical Properties: Unlike the original enantiomers, these two diastereomeric salts are not mirror images of each other. This difference in their three-dimensional structure leads to different physical properties, most importantly, different solubilities in a given solvent.
-
Fractional Crystallization: By carefully selecting a solvent, one of the diastereomeric salts can be selectively precipitated from the solution while the other remains dissolved.
-
Liberation of Enantiomer: The crystallized diastereomeric salt is then isolated, and the original enantiomer is recovered by treatment with an acid or base to remove the resolving agent.
The entire workflow can be visualized as follows:
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Troubleshooting Guide
Issue: Poor or no crystal formation after adding the resolving agent.
-
Probable Cause 1: Suboptimal Solvent System. The solubility of the diastereomeric salts is highly dependent on the solvent. If the solvent is too good, both salts will remain in solution. If it's too poor, they may precipitate together as an oil or amorphous solid.
-
Solution: A systematic solvent screening is recommended. Start with a solvent in which the racemic starting material has moderate solubility at elevated temperatures and lower solubility at room temperature. Common choices include alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof. Try adding an anti-solvent (e.g., heptane or diethyl ether) dropwise to a solution of the diastereomeric salts to induce crystallization.
-
-
Probable Cause 2: Incorrect Stoichiometry. The molar ratio of the resolving agent to the racemic compound is critical. An excess of the resolving agent can sometimes increase the solubility of the diastereomeric salts.
-
Solution: While a 1:1 molar ratio of resolving agent to one enantiomer (i.e., 0.5 equivalents relative to the racemate) is the theoretical ideal, empirically testing ratios from 0.5 to 1.0 equivalents is often necessary.
-
-
Probable Cause 3: Supersaturation. The solution may be supersaturated, requiring nucleation to initiate crystal growth.
-
Solution: Try scratch-seeding by gently scratching the inside of the flask with a glass rod at the liquid-air interface. If available, adding a seed crystal of the desired diastereomeric salt is the most effective method.
-
Issue: The recovered amino acid has low enantiomeric excess (e.e.).
-
Probable Cause 1: Co-precipitation. The undesired diastereomer may have partially co-precipitated with the desired one. This often happens if the cooling process is too rapid or if the solvent system does not provide sufficient solubility differentiation.
-
Solution:
-
Slower Cooling: Allow the solution to cool slowly to room temperature, and then gradually to a lower temperature (e.g., 0-4 °C) to maximize the thermodynamic control over the crystallization process.
-
Recrystallization: The most reliable method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt from a fresh solvent system before liberating the free amino acid.
-
-
-
Probable Cause 2: Racemization. The chiral center of the amino acid or the resolving agent might be susceptible to racemization under the experimental conditions (e.g., high temperature or extreme pH).
-
Solution: Keep the temperature as low as possible during the salt formation and liberation steps. Ensure the pH during the liberation step is just sufficient to break the salt without being overly harsh. For liberating the amino acid from the salt, a mild base like sodium bicarbonate is often preferred over stronger bases like sodium hydroxide.
-
Troubleshooting Decision Tree:
Validation & Comparative
Comparative Guide: 2-Amino-2-(3,4-dichlorophenyl)acetic Acid vs. Standard Chiral Amino Acids
Executive Summary
2-Amino-2-(3,4-dichlorophenyl)acetic acid (3,4-Dichlorophenylglycine, or 3,4-Cl₂-Phg ) represents a high-value but technically demanding class of non-proteinogenic amino acids. Unlike its aliphatic counterparts (e.g., Leucine) or homologous aromatics (e.g., Phenylalanine), this molecule introduces a "Stability Paradox": its structural rigidity and electronic profile offer superior potency in drug targets (thrombin inhibitors, GPCR ligands), yet its benzylic acidity makes it notoriously prone to racemization.
This guide objectively compares 3,4-Cl₂-Phg against Phenylalanine (Phe) and unsubstituted Phenylglycine (Phg), providing a validated synthesis protocol and handling guidelines to mitigate stereochemical erosion.
Part 1: Physicochemical & Electronic Comparison
The utility of 3,4-Cl₂-Phg lies in its ability to restrict conformational freedom while engaging in specific halogen-bonding interactions. However, these benefits come at the cost of synthetic stability.
The "Benzylic Acidity" Factor
The defining feature of phenylglycines is the direct attachment of the amino acid
-
Phenylalanine (Phe): The
-methylene spacer insulates the -proton. of -H 29. Stable to standard bases (DIPEA, Piperidine). -
Phenylglycine (Phg): The
-proton is benzylic. Resonance stabilizes the enolate. Racemizes ~9x faster than Alanine.[1] -
3,4-Cl₂-Phg: The chlorine substituents pull electron density from the ring, further stabilizing the benzylic carbanion/enolate intermediate. Racemization risk is critical.
Quantitative Property Matrix
| Feature | L-Phenylalanine (Phe) | L-Phenylglycine (Phg) | 3,4-Cl₂-L-Phenylglycine |
| Side Chain Type | Flexible Benzyl | Rigid Phenyl | Rigid, Lipophilic Dichlorophenyl |
| Low (Stable) | High (Unstable) | Very High (Critical Instability) | |
| LogP (Lipophilicity) | ~1.38 | ~0.25 | ~2.10 (Enhanced Membrane Permeability) |
| Electronic Effect | |||
| Fmoc Deprotection | Standard (20% Piperidine) | Standard | Requires modification (e.g., DBU/HOBt or Piperazine) |
Part 2: Visualizing the Instability Mechanism
The following diagram illustrates why 3,4-Cl₂-Phg requires specialized handling compared to standard amino acids.
Caption: The inductive effect of the dichloro-substitution stabilizes the planar enolate intermediate, accelerating racemization under basic conditions.
Part 3: Synthesis & Resolution Methodologies
Researchers typically choose between Classical Resolution (Strecker) and Asymmetric Synthesis (Ellman Auxiliary).
Comparative Workflows
| Methodology | Scalability | Enantiomeric Excess (ee) | Suitability for 3,4-Cl₂-Phg |
| Strecker Synthesis | High (Industrial) | 0% (Racemic) - Requires Resolution | Moderate. Resolution is difficult due to rapid racemization in solution. |
| Enzymatic Resolution | High | >99% | High. Uses Nitrilase (e.g., P. fluorescens) to convert nitrile to acid selectively. |
| Ellman Auxiliary | Low/Medium (Lab) | >98% | Best for Discovery. Highly predictable stereocontrol; avoids harsh hydrolysis. |
Recommended Protocol: Asymmetric Strecker via Ellman Auxiliary
Rationale: For laboratory-scale synthesis (<10g), the Ellman sulfinamide method provides the highest stereochemical fidelity without requiring biological vectors.
Materials:
-
3,4-Dichlorobenzaldehyde
-
(S)-(-)-2-Methyl-2-propanesulfinamide (Chiral Auxiliary)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Trimethylsilyl cyanide (TMSCN)
-
Solvents: THF, DCM.
Step-by-Step Protocol:
-
Imine Formation (Condensation):
-
Dissolve 3,4-dichlorobenzaldehyde (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.
-
Control Point: Heat to 60°C for 6-12 hours. Monitor via TLC/LCMS for disappearance of aldehyde.
-
Workup: Quench with brine, filter through Celite, and concentrate.
-
-
Asymmetric Strecker Reaction (Critical Step):
-
Dissolve the crude sulfinimine in anhydrous THF at -78°C (Cryogenic conditions are essential to maximize diastereoselectivity).
-
Add TMSCN (1.5 eq) and Tetrabutylammonium acetate (0.1 eq) as a catalyst.
-
Observation: Stir at -78°C for 4 hours, then slowly warm to room temperature overnight.
-
Data Check: Analyze crude NMR. Diastereomeric Ratio (dr) should be >95:5.
-
-
Hydrolysis to Amino Acid:
-
Treat the aminonitrile with 6M HCl at reflux.
-
Caution: Prolonged reflux (>4h) can degrade the amino acid or cause racemization despite the acidic pH. Monitor strictly.
-
Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH₄OH.
-
Part 4: Handling in Peptide Synthesis (The Danger Zone)
Once synthesized, incorporating 3,4-Cl₂-Phg into a peptide chain is the point of highest failure due to epimerization.
Coupling Reagent Selection[2]
-
Avoid: HATU/HBTU with standard DIPEA (High risk of racemization).
-
Preferred: DIC/Oxyma Pure or COMU/TMP.
-
Reasoning: Oxyma creates a less basic environment than HOBt/HOAt, suppressing the proton abstraction from the
-carbon.
-
Fmoc Deprotection Strategy
Standard 20% Piperidine in DMF (
-
Modified Protocol: Use 0.1 M HOBt in 25% Piperazine/DMF .
-
Mechanism:[1][2] HOBt buffers the basicity, and piperazine (
~9.8) is milder than piperidine, significantly reducing -proton abstraction.
Part 5: Decision Logic for Researchers
Use the following flowchart to determine the optimal synthesis route based on your scale and purity requirements.
Caption: Selection of synthetic route is dictated by scale; Enzymatic resolution is preferred for bulk due to cost, while Ellman chemistry ensures speed in discovery.
References
-
Structural aspects of phenylglycines and racemization risks. Source: Royal Society of Chemistry (RSC), Natural Product Reports. Context: Establishes the 9-fold higher racemization rate of Phg vs. Ala and the impact of electron-withdrawing groups.[1] URL:[Link]
-
Chemoenzymatic enantioselective synthesis of phenylglycine via Strecker/Nitrilase. Source:Frontiers in Bioengineering and Biotechnology. Context: Describes the dynamic kinetic resolution of phenylglycinonitriles using Pseudomonas fluorescens nitrilase. URL:[Link]
-
Asymmetric Strecker synthesis of
-arylglycines. Source:Journal of Organic Chemistry (via PubMed). Context: Validates the use of chiral auxiliaries for synthesizing enantiopure arylglycines. URL:[Link] -
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Source:International Journal of Peptide Research and Therapeutics. Context: Provides data on coupling reagents (Oxyma/COMU) and base selection to minimize epimerization. URL:[Link]
-
Applications of Dichlorophenyl derivatives in Drug Discovery (AhR Ligands). Source:ChemMedChem (via PubMed). Context: Demonstrates the biological utility and potency enhancements of the 3,4-dichlorophenyl moiety. URL:[Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dichlorophenylacetic Acid Analogs: A Comparative Guide for NSAID Development
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Diclofenac, Aceclofenac, Lumiracoxib, and Novel Derivatives
Executive Summary: The Phenylacetic Acid Scaffold
In the landscape of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the dichlorophenylacetic acid moiety—most prominently represented by Diclofenac —remains a gold standard for potency. Unlike the propionic acids (e.g., Ibuprofen) which bind via a canonical Arg120 salt bridge, this class utilizes a unique "inverted" binding mode within the Cyclooxygenase (COX) channel.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing the parent compound Diclofenac against its prodrug Aceclofenac and the COX-2 selective analog Lumiracoxib . We explore how subtle modifications to the 2,6-dichloro substitution pattern and the phenylacetic acid tail dictate selectivity, metabolic stability, and gastrointestinal safety.
Comparative Analysis: The Triad of Analogs
The following table contrasts the three primary clinical evolutions of the dichlorophenylacetic acid scaffold. Note the dramatic shift in selectivity achieved by the 5-methyl substitution in Lumiracoxib.
Table 1: Physicochemical and Pharmacological Profile[1][2]
| Feature | Diclofenac | Aceclofenac | Lumiracoxib |
| Chemical Class | 2-arylamino-phenylacetic acid | Glycolic acid ester (Prodrug) | 2-arylamino-phenylacetic acid (Fluorinated) |
| Key Substituents | 2,6-Dichloro (Aniline ring) | 2,6-Dichloro (Aniline ring) | 2-Chloro-6-Fluoro (Aniline); 5-Methyl (Acid ring) |
| COX-2 Selectivity | Moderate (Ratio ~2-29) | Weak (Active metabolite is Diclofenac) | High (Ratio >100) |
| COX-2 IC50 | ~20 nM | >100 nM (Parent) | ~60 nM |
| Binding Mode | Inverted (H-bond to Tyr385/Ser530) | N/A (Metabolized first) | Inverted + Hydrophobic Pocket Entry |
| GI Liability | High (Direct irritation + COX-1 inh) | Moderate (Improved due to ester mask) | Low (COX-1 sparing) |
| Hepatotoxicity | Reactive Quinone Imine formation | Similar to Diclofenac | Withdrawn in some markets (Liver toxicity) |
Analyst Note: While Aceclofenac is marketed as a distinct drug, its efficacy is largely driven by hydrolysis to Diclofenac. Lumiracoxib, however, represents a true structural divergence where the 5-methyl group on the phenylacetic acid ring creates a steric clash in COX-1, forcing high COX-2 selectivity.
Deep Dive: Structure-Activity Relationship (SAR)
The potency of this class hinges on three structural pillars: the Acidic Anchor , the Diphenylamine Linker , and the Orthogonal Twist .
The "Orthogonal Twist" (Steric Constraint)
The defining feature of this scaffold is the 2,6-dichlorophenyl ring. The bulky chlorine atoms at the ortho positions create significant steric hindrance, forcing the aniline ring to twist perpendicular to the phenylacetic acid ring.
-
Effect: This non-coplanar conformation fits the L-shaped hydrophobic channel of the COX enzyme perfectly.
-
Modification: Replacing Chlorines with Hydrogen (unsubstituted phenyl) destroys activity by allowing free rotation. Replacing one Chlorine with Fluorine (as in Lumiracoxib) maintains the twist but alters metabolic susceptibility.
The "Inverted" Binding Mode
Unlike Ibuprofen, which anchors to Arg120 at the channel entrance, Diclofenac analogs penetrate deeper.
-
Mechanism: The carboxylate group forms hydrogen bonds with Tyr385 and Ser530 at the apex of the active site.[1]
-
Implication: This deep penetration explains the high potency but also the complex inhibition kinetics (often time-dependent).
The Selectivity Switch (Lumiracoxib)
The addition of a methyl group at the 5-position of the phenylacetic acid ring (not the aniline ring) is the master switch for COX-2 selectivity.
-
COX-1: The 5-methyl group clashes with Ile523 .
-
COX-2: The smaller Val523 in COX-2 accommodates this methyl group, allowing high-affinity binding.
Visualization: SAR & Mechanism
Diagram 1: Pharmacophore Map of Diclofenac Analogs
This diagram illustrates the functional roles of specific chemical groups within the scaffold.
Caption: Functional dissection of the Diclofenac scaffold showing how steric bulk (Red) and ring substitution (Green) drive potency and selectivity.
Diagram 2: Synthesis Pathway (Ullmann Condensation)
A visualization of the standard industrial synthesis route for this class.
Caption: The modified Ullmann condensation route used to synthesize the diphenylamine core of Diclofenac.
Experimental Protocols
Protocol: In Vitro COX Inhibition Assay
To validate the SAR claims (e.g., assessing if a new analog retains COX-2 selectivity), use this colorimetric screening method. This protocol avoids the use of radioactive arachidonic acid.
Materials:
-
Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.
-
Substrate: Arachidonic Acid (100 µM).
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Heme cofactor.
Workflow:
-
Enzyme Prep: Dilute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing Heme.
-
Incubation: Add 10 µL of the test compound (Diclofenac analog) dissolved in DMSO. Incubate for 5 minutes at 25°C.
-
Note: This pre-incubation is critical for Diclofenac analogs as they exhibit time-dependent inhibition.
-
-
Reaction Trigger: Add Arachidonic Acid (100 µM) and TMPD.
-
Measurement: Monitor the oxidation of TMPD at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.
-
Calculation:
Calculate IC50 using non-linear regression (sigmoidal dose-response).
Protocol: Synthesis of Diclofenac (Ullmann Route)
Objective: Synthesize the parent scaffold from 2,6-dichloroaniline.[2][3]
-
Reactants: Combine 2-iodophenylacetic acid (1.0 eq), 2,6-dichloroaniline (1.2 eq), Potassium Carbonate (2.5 eq), and activated Copper powder (0.1 eq) in DMF.
-
Reflux: Heat the mixture to 140°C under nitrogen atmosphere for 16–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup:
-
Cool to room temperature.
-
Pour into ice-cold water (acidified to pH 3 with 1N HCl).
-
Extract the precipitate with Ethyl Acetate.
-
-
Purification: Recrystallize from ethanol/water to yield white crystals (MP: 156–158°C).
References
-
Synthesis and QSAR of Diclofenac Analogues. Journal of Medicinal Chemistry. (1990). Detailed analysis of the "twist" angle and lipophilicity requirements.
-
Mechanism of Cyclooxygenase-2 Inhibition by Lumiracoxib. Proceedings of the National Academy of Sciences. Explains the role of the 5-methyl group in COX-2 selectivity.
-
Diclofenac Binding Mode. Nature Structural Biology. Crystallographic evidence of the inverted binding to Tyr385/Ser530.[4]
-
Comparative Efficacy of Aceclofenac vs Diclofenac. Clinical Rheumatology. Clinical data supporting the prodrug strategy for GI safety.
-
COX-1/COX-2 Selectivity Ratios. Journal of Pharmacology and Experimental Therapeutics. Comprehensive table of IC50 values for NSAIDs.
Sources
A Comparative Guide to Confirming the Stereochemistry of 2-Amino-2-(3,4-dichlorophenyl)acetic acid Products
<
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development and medicinal chemistry, isolating and confirming the desired stereoisomer of a chiral compound is paramount. This guide provides an in-depth comparison of key analytical techniques for confirming the stereochemistry of 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a non-proteinogenic amino acid and a valuable chiral building block in the synthesis of various bioactive molecules.[1]
The Significance of Stereochemistry in Drug Development
Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[2] The U.S. Food and Drug Administration (FDA) provides guidance that underscores the importance of knowing the absolute configuration of enantiopure therapeutics.[3] Therefore, robust and reliable analytical methods for stereochemical confirmation are indispensable in ensuring the safety and efficacy of pharmaceutical products.
Analytical Techniques for Stereochemical Confirmation: A Comparative Overview
Several powerful analytical techniques can be employed to determine the absolute configuration and enantiomeric purity of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. This guide will focus on a comparative analysis of three prominent methods: Chiral High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[4] It offers a versatile and widely accessible method for assessing the enantiomeric purity of a sample.
Principle of Operation:
Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) within the HPLC column. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. Alternatively, a pre-column derivatization strategy can be employed, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[5] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[5]
Experimental Protocol: Pre-column Derivatization with Marfey's Reagent
A common and effective derivatizing agent for amino acids is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, also known as Marfey's reagent.[5]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the 2-Amino-2-(3,4-dichlorophenyl)acetic acid sample in a suitable buffer, such as 50 mM sodium bicarbonate (pH ~9.0), to a concentration of approximately 1 mg/mL.[5]
-
Derivatization: To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[5]
-
Incubation: Incubate the reaction mixture at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl.
-
HPLC Analysis: Analyze the resulting diastereomeric derivatives using a standard reversed-phase HPLC system with UV detection.[5]
Data Presentation:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Expected Elution | Typically, the L-D diastereomer (L-FDAA with D-amino acid) elutes after the L-L diastereomer (L-FDAA with L-amino acid).[5] |
Workflow Diagram:
Caption: Chiral HPLC workflow with pre-column derivatization.
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a molecule.[6][7] It provides a detailed three-dimensional map of the atomic arrangement within a crystal.
Principle of Operation:
This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is then analyzed to determine the precise spatial arrangement of every atom in the molecule, including its absolute stereochemistry.[7]
Experimental Protocol:
-
Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the 2-Amino-2-(3,4-dichlorophenyl)acetic acid product.[7][8] This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound.
-
Data Collection: The crystal is mounted on a goniometer and rotated in a beam of X-rays. A detector records the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, ultimately yielding a detailed three-dimensional model of the molecule.
Data Presentation:
The output of an X-ray crystallography experiment is a set of crystallographic data that includes:
-
Unit cell dimensions
-
Space group
-
Atomic coordinates
-
Bond lengths and angles
-
The Flack parameter, which provides a measure of the confidence in the absolute configuration assignment.
Workflow Diagram:
Caption: X-ray crystallography workflow.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides information about the stereochemistry of chiral molecules in solution.[6][9] It has gained significant traction as a reliable alternative to X-ray crystallography, especially when obtaining suitable crystals is challenging.[6]
Principle of Operation:
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, effectively mirror images of each other.[10] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers, typically using density functional theory (DFT).[6][10]
Experimental Protocol:
-
Sample Preparation: Dissolve the 2-Amino-2-(3,4-dichlorophenyl)acetic acid sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[9]
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[9]
-
Computational Modeling: Perform ab initio DFT calculations to predict the VCD spectrum of one of the enantiomers (e.g., the R-enantiomer).[6]
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum of the known enantiomer and its mirror image. A good correlation in the signs and relative intensities of the major VCD bands confirms the absolute configuration.[6]
Data Presentation:
The comparison is typically visualized by overlaying the experimental and calculated VCD spectra. A high degree of similarity between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute configuration.
| Feature | Experimental VCD | Calculated VCD (R-enantiomer) | Calculated VCD (S-enantiomer) |
| Major Band Positions (cm⁻¹) | List of wavenumbers | List of wavenumbers | List of wavenumbers |
| Sign of Bands (+/-) | Sequence of signs | Sequence of signs | Opposite sequence of signs |
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
"benchmarking synthesis efficiency of 2-Amino-2-(3,4-dichlorophenyl)acetic acid"
Content Type: Technical Comparison Guide Target Molecule: 2-Amino-2-(3,4-dichlorophenyl)acetic acid (CAS: 128349-50-8) Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals
Executive Summary
The synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid (also known as 3,4-dichlorophenylglycine) represents a critical entry point for generating non-proteinogenic chiral building blocks used in peptide mimetics and protease inhibitors.
This guide benchmarks the two dominant industrial routes: the Bucherer-Bergs reaction and the Strecker Synthesis . While the Strecker route offers superior atom economy and raw speed, the Bucherer-Bergs protocol is the recommended standard for pharmaceutical applications due to the superior crystallinity of the hydantoin intermediate, which acts as a self-purifying step, ensuring high downstream purity without extensive chromatography.
Performance Snapshot
| Metric | Bucherer-Bergs | Strecker Synthesis | Asymmetric PTC |
| Typical Yield | 75–85% | 80–90% | 60–75% |
| Purity Profile | High (>98% via crystallization) | Moderate (Requires chromatography) | High (>95% ee) |
| Scalability | Excellent (Batch safe) | Challenging (Exothermic/HCN) | Moderate (Catalyst cost) |
| Safety Profile | Moderate (Carbonate buffer) | Low (Cyanide gas risk) | High |
Strategic Route Analysis
Route A: The Bucherer-Bergs Reaction (Recommended)
Mechanism: Condensation of 3,4-dichlorobenzaldehyde with potassium cyanide and ammonium carbonate to form a hydantoin, followed by alkaline hydrolysis.
-
Why it wins: The intermediate 5-(3,4-dichlorophenyl)hydantoin is a highly crystalline solid with low solubility in cold ethanol/water. This allows for the "crashing out" of the intermediate, effectively removing unreacted aldehyde and cyanide by-products before the final hydrolysis step.
-
Causality: The electron-withdrawing chlorine atoms at the 3,4-positions increase the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the cyanide ion, but also making the aldehyde prone to side-reactions (Cannizzaro). The carbonate buffer system of Bucherer-Bergs mitigates this better than the harsh conditions of a direct Strecker.
Route B: The Strecker Synthesis
Mechanism: Reaction of the aldehyde with ammonium chloride and sodium cyanide to form the
-
The Trade-off: While faster, the resulting aminonitrile often requires extraction and is an oil or low-melting solid, making purification difficult. The subsequent hydrolysis requires strong acid (HCl), which can cause decarboxylation or degradation if not strictly temperature-controlled.
Visualization of Pathways
Figure 1: Reaction Pathways & Intermediates
The following diagram illustrates the mechanistic divergence between the two primary routes.
Caption: Comparative flow of Bucherer-Bergs (Green) vs. Strecker (Red) highlighting the critical isolation of the hydantoin intermediate.
Detailed Experimental Protocols
Protocol A: Bucherer-Bergs Synthesis (Standardized)
This protocol is optimized for 3,4-dichlorobenzaldehyde, accounting for its solubility profile.
Reagents:
-
3,4-Dichlorobenzaldehyde (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) [DANGER: TOXIC]
-
Ammonium Carbonate ((NH4)2CO3) (3.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a scrubber (for HCN safety), dissolve 3,4-dichlorobenzaldehyde in 50% aqueous ethanol.
-
Addition: Add ammonium carbonate, followed by the slow addition of KCN solution.
-
Reaction: Heat to 55–60°C for 4–6 hours. Note: Do not exceed 65°C to prevent excessive ammonia loss.
-
Isolation (The Purification Step): Cool the mixture to 0°C. The 5-(3,4-dichlorophenyl)hydantoin will precipitate as a white solid. Filter and wash with cold water.
-
Checkpoint: Check filtrate for unreacted cyanide.
-
-
Hydrolysis: Suspend the hydantoin in 3M NaOH (5.0 eq). Reflux for 12 hours until ammonia evolution ceases.
-
Final Isolation: Cool to room temperature. Adjust pH to ~6.0 (isoelectric point) using conc. HCl. The amino acid precipitates.[1] Filter, wash with water/ethanol, and dry.
Protocol B: Chiral Resolution (Post-Synthesis)
Since the above routes yield racemates, optical resolution is often required.
Method: Diastereomeric Salt Formation[2]
-
Dissolve racemic 2-Amino-2-(3,4-dichlorophenyl)acetic acid in hot methanol.
-
Add 0.5 eq of (+)-Tartaric acid (or (+)-Camphorsulfonic acid).
-
Allow to cool slowly over 12 hours. The diastereomeric salt of one enantiomer (typically the L-form with (+)-acid) will crystallize preferentially.
-
Filter the crystals and treat with base (NH4OH) to liberate the enantiopure amino acid.
Decision Matrix
Use the following logic flow to select the appropriate synthesis route for your specific constraints.
Caption: Decision logic based on scale and chirality requirements. Green indicates the most robust industrial path.
References
-
Bucherer-Bergs Reaction Overview : Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
-
Strecker Synthesis Protocols : Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828.
-
Target Molecule Data : PubChem Entry for 2-Amino-2-(3,4-dichlorophenyl)acetic acid (CID 16641904).[3]
-
Chiral Resolution Methodologies : "Resolution of Racemic Amino Acids via Diastereomeric Salt Formation." Chemistry LibreTexts.
-
Industrial Hydantoin Synthesis : "Bucherer-Bergs Reaction - Reaction Mechanism and Applications." Alfa Chemistry.
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
[1][2][3]
Executive Summary & Hazard Classification
This guide outlines the mandatory disposal protocols for 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (also known as 3,4-Dichlorophenylglycine HCl).[1][2] Due to the presence of the 3,4-dichlorophenyl moiety and the hydrochloride salt form, this compound presents specific chemical hazards that dictate its waste stream.[2]
Critical Disposal Directive: This material must be treated as Halogenated Organic Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with non-halogenated organic solvents (e.g., acetone, methanol) without proper labeling, as this significantly escalates disposal costs and complicates incineration processes.[1]
Physicochemical & Hazard Profile
| Parameter | Data | Operational Implication |
| CAS Number | 1105679-25-1 (HCl salt) / 128349-50-8 (Free Acid) | Use for waste manifesting and inventory tracking.[1][2] |
| Chemical Nature | Halogenated Aromatic Amino Acid Salt | Persistent environmental pollutant; requires high-temp incineration.[1][2] |
| Acidity | Acidic (HCl salt form) | Aqueous solutions may be Corrosive (pH < 2.0).[1][2] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H412 (Aquatic Tox.)[2] | Do not release to environment. Wear full PPE.[3][4][5][6] |
| RCRA Status | Characteristic Waste (if pH < 2) | Likely D002 (Corrosive); Dispose as Halogenated Organic.[1][2] |
Waste Segregation Logic
Effective disposal begins at the bench. You must segregate this specific compound from general organic waste streams to ensure compliance with environmental regulations (e.g., EPA RCRA) and to minimize incineration costs.
Why Segregation Matters:
-
Incineration Requirements: Halogenated wastes require specific scrubbers during incineration to capture acidic gases (HCl, Cl2) and prevent dioxin formation. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, increasing disposal costs by up to 300%.
-
Chemical Compatibility: As a hydrochloride salt, this compound is acidic. Mixing it with alkaline waste (e.g., amine bases) or cyanides/sulfides can generate heat or toxic gases.
Visual Workflow: Waste Stream Decision Tree
Figure 1: Decision matrix for segregating 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicable for: Expired reagents, synthesis byproducts, or contaminated weighing boats.[1][2]
-
Containment: Place the solid material in a screw-cap glass vial or a high-density polyethylene (HDPE) wide-mouth bottle.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to prevent dust dispersion.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl" (Write out full name; do not use abbreviations like "Amino Acid Deriv.").
-
Hazards: Check "Toxic," "Irritant," and "Corrosive" (due to HCl content).
-
-
Storage: Place in the designated Solid Hazardous Waste drum.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC waste, reaction filtrates.[1][2]
-
Identification: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).
-
The "Halogen Rule": Because the solute (the amino acid) contains chlorine, the entire solution is technically a halogenated waste stream.
-
Action: Pour into the Halogenated Waste Carboy .
-
Caution: If the solution is highly acidic (pH < 2), neutralize with Sodium Bicarbonate (
) before adding to the carboy to prevent dangerous off-gassing or reaction with other wastes.
-
-
Documentation: Log the volume added to the carboy manifest. Ensure the "Halogenated" box is checked.[7]
Scenario C: Contaminated Sharps & Debris
Applicable for: Syringes, needles, or broken glass contaminated with the substance.[1][2]
-
Do NOT Rinse: Rinsing generates unnecessary liquid hazardous waste.
-
Direct Disposal: Place directly into a Chemically Contaminated Sharps Container (usually yellow or red, distinct from biohazard).
-
Labeling: Ensure the container is labeled "Sharps contaminated with Halogenated Organics."
Emergency Response: Spills
In the event of a spill, the primary risk is the inhalation of dust (solid) or acid burns (concentrated solution).
Spill Cleanup Workflow
Figure 2: Immediate response protocol for laboratory spills of chlorinated amino acid salts.
Specific Neutralization Note:
If the spill is aqueous and acidic, sprinkle Sodium Bicarbonate (
Regulatory Compliance & References
Compliance with the Resource Conservation and Recovery Act (RCRA) is non-negotiable. While this specific compound may not have a unique "P" or "U" list code, it is regulated by characteristic.
-
RCRA Characteristic: D002 (Corrosivity) if pH < 2.
-
Waste Coding: If not characteristic, it falls under general "Halogenated Organic" waste profiles established by your institution's EHS department.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641904, 2-Amino-2-(3,4-dichlorophenyl)acetic acid.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.B, Disposal of Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. agilent.com [agilent.com]
- 6. lobachemie.com [lobachemie.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
[1]
Executive Summary & Risk Context[1][2][3][4]
Handling 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride requires more than standard laboratory compliance.[1] As a halogenated aromatic amino acid derivative, this compound presents a dual-risk profile: chemical corrosivity (due to the hydrochloride salt form) and potential bioactivity (as a structural pharmacophore often used in the synthesis of monoamine reuptake inhibitors).
The "Unknown Potency" Principle:
In drug development, intermediates often lack comprehensive toxicological datasets. Therefore, we apply the Precautionary Banding Strategy . Until a specific Occupational Exposure Limit (OEL) is established, this compound should be handled as an OEB 3 (Occupational Exposure Band 3) substance (
Physicochemical Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Physical State | Crystalline Powder | High risk of airborne particulate generation during weighing.[1] |
| Acidity | Hydrochloride Salt | Hydrolyzes on contact with moisture (mucous membranes) to release HCl; severe respiratory/eye irritant.[1] |
| Solubility | Water/Polar Solvents | Once in solution, dermal permeation rates increase significantly compared to the solid state.[1] |
| Electrostatics | High | Chlorinated salts often carry static charges, causing "powder fly" during transfer.[1] |
Personal Protective Equipment (PPE) Strategy
Effective PPE is not a uniform; it is a layered defense system. The selection below is based on the permeation mechanics of chlorinated aromatics and the abrasive nature of hydrochloride salts.
A. Respiratory Protection (The Primary Barrier)
-
Requirement: N95 (minimum) for sealed containers; P100/P3 (recommended) for open handling.
-
Scientific Rationale: The particle size distribution of synthetic intermediates often ranges from 1–10 microns. Standard surgical masks offer zero protection against this fraction. A P100 respirator captures 99.97% of airborne particulates, critical for preventing sensitization to halogenated amines.
-
Operational Rule: If handling >1 gram outside a fume hood, a Powered Air-Purifying Respirator (PAPR) or loose-fitting hood is required to eliminate face-seal leakage.[1]
B. Dermal Protection (Glove Logic)
-
Solid State Handling: Nitrile (minimum 5 mil thickness) .
-
Why: Solids do not permeate nitrile unless dissolved by sweat or friction.
-
-
Solution State Handling: Double-Gloving (Laminate under Nitrile) .
-
Why: Chlorinated aromatics can permeate standard nitrile rubber. If dissolved in carriers like DMSO or Methanol, the solvent acts as a "Trojan Horse," dragging the solute through the glove matrix.
-
Protocol: Inner glove (Polyethylene/EVOH laminate) + Outer glove (Nitrile, disposable).
-
C. Ocular & Body Protection[1][5][6]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of fine dust bypassing side shields and reacting with ocular moisture to form acid.
-
Body: Tyvek® Lab Coat (or equivalent non-woven polyethylene). Cotton coats can trap dust in fibers, creating a secondary exposure source in the laundry.
Visualization: PPE Selection Logic
The following decision tree illustrates the dynamic selection of PPE based on the state of matter.
Caption: Dynamic PPE selection based on physical state. Note the escalation to double-gloving for solutions.
Operational Workflows
Protocol A: Weighing & Transfer (High Risk)
The moment of highest risk is opening the stock container. Static electricity can cause the powder to "jump."
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
-
Static Mitigation: Use an anti-static gun or wipe on the spatula and weigh boat before contact.
-
The "Damp Wipe" Technique: Place a solvent-dampened (Isopropanol) Kimwipe around the balance pan. Any stray dust particles will adhere to the wet surface rather than becoming airborne.
-
Transfer: Dissolve the solid immediately after weighing. Do not transport open weigh boats across the lab.
Protocol B: Spill Response
Scenario: 500mg of powder dropped on the floor.
-
Evacuate & Isolate: Clear the immediate area (radius 3m).
-
PPE Upgrade: Don P100 respirator and double gloves.
-
Dry Clean-up (Forbidden): DO NOT sweep.[2] Sweeping aerosolizes the hydrochloride salt.
-
Wet Method: Cover the spill with paper towels dampened with a weak base (1% Sodium Bicarbonate) to neutralize potential acidity.
-
Scoop & Bin: Scoop the wet slurry into a hazardous waste bag. Wipe the surface 3 times with water.
Waste Disposal & Deactivation[1][7]
Disposal must strictly segregate halogenated organics from general waste streams to prevent the formation of toxic byproducts during incineration.
Waste Classification Table
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Solid, Toxic | "Solid Waste: Halogenated Organic Salt" |
| Liquid Waste | Halogenated Solvent | "Halogenated Organic Waste" (Do not mix with acids) |
| Contaminated PPE | Hazardous Debris | "Contaminated Debris - Incinerate Only" |
Visualization: Waste Segregation Logic
Correct segregation prevents regulatory violations and dangerous chemical incompatibilities.
Caption: Segregation logic ensuring halogenated compounds enter the correct incineration stream.
References
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]
-
European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link][1]
-
National Institutes of Health (NIH). (2017). Glove Permeation of Chemicals: The State of the Art. PubMed Central. [Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
